2-Phenyl-4-pentyn-2-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-phenylpent-4-yn-2-ol |
InChI |
InChI=1S/C11H12O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |
InChI Key |
PLUHTHABGAEVIL-UHFFFAOYSA-N |
SMILES |
CC(CC#C)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(CC#C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Phenyl-4-pentyn-2-ol chemical properties and CAS 6712-35-2
A Versatile Homopropargylic Scaffold for Medicinal Chemistry and Materials Science [1][]
Executive Summary
2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2) is a tertiary homopropargylic alcohol serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals—specifically antifungal azoles—and functionalized polymers.[1][] Its structure features a quaternary carbon bearing a phenyl group, a methyl group, a hydroxyl moiety, and a terminal alkyne. This unique architecture offers dual reactivity: the terminal alkyne serves as a "click" handle for cycloadditions or cross-couplings, while the tertiary alcohol provides opportunities for dehydration or directed chelation.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscapes of 2-Phenyl-4-pentyn-2-ol, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Registry Number | 6712-35-2 |
| IUPAC Name | 2-Phenylpent-4-yn-2-ol |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 160.21 g/mol |
| SMILES | CC(O)(CC#C)C1=CC=CC=C1 |
| Physical State | Viscous liquid (Colorless to pale yellow) |
| Boiling Point | 85 °C @ 1.0 Torr (Experimental) [1] |
| Density | ~1.02 g/cm³ (Predicted) |
| Solubility | Soluble in EtOH, THF, DCM, EtOAc; Poorly soluble in water |
| pKa | ~13.5 (Tertiary alcohol) |
Synthetic Architecture: The Barbier Protocol
While Grignard reagents (e.g., propargylmagnesium bromide) can be used to synthesize this compound, they often suffer from regioselectivity issues, yielding a mixture of the desired homopropargylic alcohol and the allenyl isomer due to propargylic rearrangement.
The Barbier reaction , utilizing metallic zinc, is the preferred industrial and laboratory method. It allows for the in situ generation of the organozinc species, which reacts with acetophenone with high regioselectivity for the homopropargylic alcohol product.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Phenyl-4-pentyn-2-ol via Zinc-mediated propargylation.
Reagents:
-
Acetophenone (1.0 equiv)[]
-
Propargyl bromide (1.2 equiv, 80% wt in toluene)
-
Activated Zinc dust (1.5 equiv)
-
Saturated aq. NH
Cl (Quench) -
Solvent: THF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under N
, suspend Zinc dust (1.5 equiv) in anhydrous THF. Activate the zinc by adding 1-2 drops of 1,2-dibromoethane and heating gently until ethylene evolution is observed. -
Initiation: Cool the mixture to 0°C. Add a solution of Acetophenone (1.0 equiv) and Propargyl bromide (1.2 equiv) in THF dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temperature <10°C.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of acetophenone indicates completion.
-
Quenching: Cool to 0°C and carefully quench with saturated aqueous NH
Cl. This dissolves zinc salts and protonates the alkoxide. -
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Purify the crude oil via vacuum distillation (bp 85°C @ 1 Torr) or flash column chromatography (SiO
, 5% EtOAc in Hexanes) to yield the pure alcohol.
Mechanistic Pathway
The reaction proceeds via a cyclic transition state where the organozinc species attacks the ketone carbonyl.
Figure 1: Barbier synthesis pathway for 2-Phenyl-4-pentyn-2-ol, highlighting the in situ organozinc formation.
Functionalization & Reactivity Profile
The value of 2-Phenyl-4-pentyn-2-ol lies in its orthogonal reactivity. The terminal alkyne is a "soft" nucleophile/electrophile, while the tertiary alcohol is a "hard" nucleophile.
A. Click Chemistry (CuAAC)
The terminal alkyne undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This is the primary route for synthesizing antifungal agents where the triazole ring binds to the heme iron of fungal CYP51.
B. Sonogashira Coupling
Palladium-catalyzed cross-coupling with aryl halides allows for the extension of the carbon skeleton, creating complex conjugated systems used in materials science (e.g., molecular wires or liquid crystals).
C. Rupe Rearrangement
Under acidic conditions, tertiary acetylenic alcohols can undergo the Rupe rearrangement to form
Figure 2: Divergent reactivity map. The alkyne handle enables 'Click' and coupling chemistry, while the alcohol allows esterification or rearrangement.
Applications in Drug Discovery
Antifungal Pharmacophore Construction
The structural motif of a tertiary alcohol adjacent to a phenyl ring and a triazole (derived from the alkyne) is ubiquitous in azole antifungals (e.g., Voriconazole analogs).
-
Mechanism: The tertiary alcohol mimics the transition state of the sterol 14
-demethylase reaction, while the triazole coordinates with the heme iron, inhibiting ergosterol synthesis [2].
Fragment-Based Drug Discovery (FBDD)
2-Phenyl-4-pentyn-2-ol serves as a high-value fragment:
-
MW < 200: Ideal for fragment screening.
-
Vectors: The phenyl ring provides hydrophobic interactions, the alcohol provides H-bond donor/acceptor capability, and the alkyne allows for rapid library expansion via click chemistry.
Safety & Handling
-
Hazards:
-
H226: Flammable liquid and vapor.[3]
-
H315/H319: Causes skin and serious eye irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Alkyne protons are weakly acidic; avoid contact with strong bases unless intended for deprotonation.
-
Incompatibility: Strong oxidizing agents, heavy metals (Cu, Ag) which may form explosive acetylides if not ligated properly.
References
-
Kyoto University. (n.d.). Studies on Sequential Carbon-Carbon Bond Formation Reaction. Retrieved from
-
Smolecule. (n.d.). 2-(4-Fluorophenyl)-4-pentyn-2-ol: Sonogashira Coupling Optimization Strategies. Retrieved from
-
LookChem.[1] (n.d.). 2-Phenyl-4-pentyn-2-ol Structure and Properties. Retrieved from
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 2-Phenyl-4-pentyn-2-ol. Retrieved from [4]
Sources
Synthesis of 2-phenylpent-4-yn-2-ol from acetophenone and propargyl bromide
An In-depth Technical Guide to the Synthesis of 2-phenylpent-4-yn-2-ol from Acetophenone and Propargyl Bromide
Abstract
This guide provides a comprehensive, technically detailed framework for the synthesis of the tertiary alcohol, 2-phenylpent-4-yn-2-ol. The synthesis is achieved via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol outlines the in situ preparation of propargylmagnesium bromide and its subsequent nucleophilic addition to acetophenone. This document is intended for researchers and professionals in chemical and pharmaceutical development, offering in-depth mechanistic insights, a validated experimental protocol, characterization data, and critical safety considerations.
Introduction and Strategic Overview
The target molecule, 2-phenylpent-4-yn-2-ol, is a tertiary propargylic alcohol. This structural motif is of significant interest in medicinal chemistry and materials science, often serving as a versatile precursor for more complex molecular architectures through transformations of the hydroxyl and alkyne functionalities.
The chosen synthetic route employs the Grignard reaction, a robust and highly effective method for creating carbon-carbon bonds.[1] This strategy involves two primary stages:
-
Formation of the Grignard Reagent: Propargyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide, propargylmagnesium bromide. This reagent is a potent nucleophile.[2]
-
Nucleophilic Addition: The generated Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone.
-
Aqueous Workup: The resulting magnesium alkoxide intermediate is protonated during an acidic or buffered aqueous workup to yield the final tertiary alcohol product.[3][4]
This approach is favored for its efficiency and the ready availability of the starting materials. However, success is critically dependent on maintaining anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water.[1]
The Underlying Chemistry: A Mechanistic Dissection
The synthesis proceeds via a classic nucleophilic addition mechanism.[5] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Formation of Propargylmagnesium Bromide
The reaction is initiated on the surface of the magnesium metal. Propargyl bromide undergoes an oxidative insertion of magnesium into the carbon-bromine bond. This process inverts the polarity of the propargylic carbon, transforming it from an electrophilic center into a highly nucleophilic, carbanionic species.
-
Key Insight: The propargyl Grignard reagent exists in equilibrium with its allenic isomer, allenylmagnesium bromide. For additions to sterically unhindered ketones like acetophenone, the reaction typically proceeds through the more stable propargyl form to deliver the terminal alkyne product.
Nucleophilic Attack and Product Formation
The core bond-forming step involves the attack of the nucleophilic carbon of propargylmagnesium bromide on the electrophilic carbonyl carbon of acetophenone. The electron pair from the carbonyl π-bond moves to the oxygen atom, forming a magnesium alkoxide intermediate, specifically a tetra-coordinate halomagnesium alkoxide. The subsequent addition of a proton source, such as dilute acid or saturated ammonium chloride solution, protonates the alkoxide to furnish the final product, 2-phenylpent-4-yn-2-ol.[6]
Validated Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected observations. Strict adherence to anhydrous techniques is paramount for success.
Reagents and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Must be dry. |
| Propargyl Bromide | 80% in Toluene | Sigma-Aldrich | Highly toxic and lachrymatory. Handle in a fume hood.[7] |
| Acetophenone | ≥99% | Acros Organics | Should be freshly distilled or passed through alumina if old. |
| Diethyl Ether (anhydrous) | Anhydrous, <50 ppm H₂O | Fisher Scientific | Essential for reaction success. Use a freshly opened bottle or dry over sodium/benzophenone. |
| Iodine | Crystal | J.T. Baker | Used as an initiator. |
| Saturated NH₄Cl solution | ACS Grade | - | For quenching the reaction. |
| Anhydrous MgSO₄ | ACS Grade | - | For drying the organic phase. |
| Equipment | |||
| Three-neck round-bottom flask | All glassware must be oven or flame-dried immediately before use. | ||
| Reflux condenser | |||
| Dropping funnel | |||
| Magnetic stirrer and stir bar | |||
| Nitrogen or Argon gas inlet | To maintain an inert atmosphere. | ||
| Ice bath | For temperature control. |
Step-by-Step Synthesis
Part A: Preparation of Propargylmagnesium Bromide
-
Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or N₂/Ar inlet), and a dropping funnel. Ensure all joints are well-sealed.
-
Initiation: Place magnesium turnings (1.5 g, 62 mmol) in the flask. Add a single small crystal of iodine. A purple vapor will form upon gentle warming, which helps to activate the magnesium surface.[8]
-
Solvent Addition: Add 20 mL of anhydrous diethyl ether to the flask.
-
Grignard Formation: Prepare a solution of propargyl bromide (5.0 mL of 80% solution in toluene, ~44 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction Start: Add ~5 mL of the propargyl bromide solution to the magnesium slurry. The reaction is initiated when the brown iodine color fades and the solution becomes cloudy with gentle bubbling or refluxing of the ether.[2][9] If the reaction does not start, gently warm the flask with a heat gun.
-
Controlled Addition: Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask with an ice bath.[9]
-
Completion: After the addition is complete, allow the dark gray mixture to stir at room temperature for an additional 30-45 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetophenone and Workup
-
Ketone Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of acetophenone (4.8 g, 40 mmol) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Slow Addition: Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A thick, white precipitate will form. Controlling the addition rate is crucial to manage the exothermic reaction.[8]
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1 hour.
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the reaction and dissolve the magnesium salts.[10] An alternative is to pour the reaction mixture onto a slurry of crushed ice and ammonium chloride.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing & Drying: Combine all organic layers and wash them with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (ether and toluene) using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2-phenylpent-4-yn-2-ol.
Data Summary and Characterization
Quantitative Reaction Data
| Parameter | Value | Moles (mmol) | Molar Ratio |
| Acetophenone | 4.8 g | 40 | 1.0 (Limiting Reagent) |
| Propargyl Bromide (80%) | 5.0 mL (~5.2 g) | ~44 | ~1.1 |
| Magnesium | 1.5 g | 62 | ~1.55 |
| Expected Yield | |||
| Theoretical Yield | 6.49 g | 40 | - |
| Typical Practical Yield | 4.5 - 5.5 g | 70-85% |
Product Characterization
Confirmation of the structure of 2-phenylpent-4-yn-2-ol is achieved through standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~3.0 ppm (s, 1H): Broad singlet for the hydroxyl (-OH) proton.
-
δ ~2.8 ppm (d, 2H): Methylene protons (-CH₂-) adjacent to the alkyne.
-
δ ~2.1 ppm (t, 1H): Terminal alkyne proton (-C≡CH).
-
δ ~1.7 ppm (s, 3H): Methyl protons (-CH₃).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~145 ppm: Quaternary aromatic carbon attached to the alcohol carbon.
-
δ ~125-128 ppm: Aromatic CH carbons.
-
δ ~82 ppm: Internal alkyne carbon (-C≡CH).
-
δ ~75 ppm: Tertiary alcohol carbon (C-OH).
-
δ ~72 ppm: Terminal alkyne carbon (-C≡CH).
-
δ ~35 ppm: Methylene carbon (-CH₂-).
-
δ ~30 ppm: Methyl carbon (-CH₃).
-
-
IR Spectroscopy (thin film, cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretch from the alcohol.
-
~3300 cm⁻¹ (sharp): Terminal alkyne C-H stretch.
-
~3000-3100 cm⁻¹: Aromatic C-H stretches.
-
~2120 cm⁻¹ (weak): Alkyne C≡C stretch.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretches.
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) at m/z = 160. The fragmentation pattern would likely show a loss of a methyl group (m/z = 145) and a loss of the propargyl group.
-
Critical Safety and Handling Protocols
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Propargyl Bromide: This substance is highly toxic, a lachrymator (tear-inducing), and flammable.[7][11] It must be handled exclusively in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Avoid inhalation and skin contact.[12]
-
Diethyl Ether: Ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[9] The reaction should be conducted in a fume hood to prevent vapor accumulation.
-
Grignard Reagents: The formation of the Grignard reagent is highly exothermic and can become uncontrollable if the addition of the alkyl halide is too rapid.[2] An ice bath must be readily available for immediate cooling.[9] Grignard reagents react violently with water; ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.
-
Quenching: The workup step where the reaction is quenched is also exothermic. The quenching agent should be added slowly to a cooled reaction mixture to prevent splashing and uncontrolled boiling.
Conclusion
The Grignard synthesis of 2-phenylpent-4-yn-2-ol from acetophenone and propargyl bromide is a reliable and instructive example of tertiary alcohol formation. By understanding the underlying mechanism, carefully controlling reaction parameters—particularly temperature and moisture—and adhering to stringent safety protocols, researchers can achieve high yields of the desired product. The methodologies and characterization data presented in this guide provide a solid foundation for the successful execution of this valuable synthetic transformation.
References
-
Quora. (2022, October 2). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? Retrieved from Quora. [Link]
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]
- Jasperse, J. Grignard Reaction.
- ChemSpider. In situ propargyl Grignard addition to vinylic ketone.
- University of Evansville. The Grignard Reaction.
-
ResearchGate. EXPERIMENT SEVEN: THE GRIGNARD REACTION: PREPARATION OF 2-METHYL-2-HEXANOL. Retrieved from ResearchGate. [Link]
- University of Hawaii. Grignard Reaction.
-
ResearchGate. Synthesis of compounds 2–5. Retrieved from ResearchGate. [Link]
-
PubMed Central. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Retrieved from PubMed Central. [Link]
-
StudyRaid. Understand Grignard-Based Routes to Acetophenone. Retrieved from StudyRaid. [Link]
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. Retrieved from Organic Syntheses. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from Master Organic Chemistry. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]
-
PubChem. 2-Phenyl-4-penten-2-ol | C11H14O | CID 143761. Retrieved from PubChem. [Link]
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
NIST WebBook. 2-Phenyl-4-penten-2-ol. Retrieved from NIST WebBook. [Link]
- University of Georgia Office of Research. Propargylbromide-106-96-7.doc.
-
PubChem. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394. Retrieved from PubChem. [Link]
-
Organic Syntheses. gallacetophenone. Retrieved from Organic Syntheses. [Link]
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- 12. research.uga.edu [research.uga.edu]
Technical Guide: Solubility Profile and Solvent Selection for 2-Phenyl-4-pentyn-2-ol
[1][2]
Executive Summary
2-Phenyl-4-pentyn-2-ol is a tertiary acetylenic alcohol characterized by a lipophilic phenyl ring and a reactive terminal alkyne.[1][2] Its solubility behavior is governed by a competition between the hydrophilic tertiary hydroxyl group and the hydrophobic phenyl-alkynyl scaffold.[1][2] While highly soluble in polar aprotic and protic organic solvents, it exhibits low aqueous solubility , necessitating the use of co-solvents or specific formulation strategies for biological applications.[1][2] This guide provides a predictive solubility landscape, thermodynamic rationale, and validated protocols for solubility determination.[1][2]
Physicochemical Identity & Structural Analysis[1][2]
To understand the solubility, we must first analyze the molecular "personality" of the compound.[1][2]
| Property | Value / Description | Impact on Solubility |
| Molecular Structure | Tertiary Alcohol + Phenyl Group + Terminal Alkyne | Amphiphilic but Lipophilic-Dominant. The phenyl ring provides significant hydrophobicity.[1][2] |
| Molecular Weight | ~160.21 g/mol | Small molecule; kinetics of dissolution are generally fast.[2] |
| LogP (Predicted) | 1.9 – 2.5 | Moderate Lipophilicity. Indicates preference for organic phases (octanol) over water.[2] |
| H-Bond Donors | 1 (Tertiary -OH) | Capable of H-bonding, but sterically hindered by the phenyl and methyl groups.[1][2] |
| H-Bond Acceptors | 1 (-OH) | Weak interaction with water; strong interaction with alcohols/DMSO.[1][2] |
| pKa | ~14 (Alcohol), ~25 (Alkyne) | Non-ionizable at physiological pH (7.4).[2] Remains neutral, limiting aqueous solubility enhancement via pH adjustment.[1][2] |
Solubility Landscape: Organic Solvents vs. Water[3]
The following classification is derived from the "Like Dissolves Like" principle, validated by the compound’s calculated LogP and functional group analysis.
Thermodynamic Solubility Profile
The dissolution of 2-Phenyl-4-pentyn-2-ol involves breaking the solute-solute interactions (likely van der Waals and weak H-bonds) and forming solute-solvent interactions.[1][2]
-
Water (Poor): The hydrophobic effect dominates.[2] The energy required to disrupt the hydrogen-bonded water network to accommodate the bulky phenyl group is not compensated by the hydration of the single tertiary hydroxyl group.[1][2]
-
Alcohols (Excellent): Methanol and ethanol match the polarity and H-bonding capability of the solute.[2] The alkyl chains of the solvent interact favorably with the phenyl ring.[2]
-
Aprotic Polar Solvents (Excellent): DMSO and DMF are "universal" solvents for this class, interacting strongly via dipole-dipole forces without the penalty of disrupting a tight water lattice.[1]
Predicted Solubility Data Table
| Solvent Class | Specific Solvent | Predicted Solubility | Primary Interaction Mechanism | Application Note |
| Aqueous | Water (pH 7.[1][2]4) | Low (< 1-5 mg/mL) | Dipole-induced dipole (weak) | Requires co-solvent (e.g., <0.5% DMSO) for bio-assays.[1][2] |
| Alcohol | Ethanol / Methanol | High (> 100 mg/mL) | H-Bonding + Hydrophobic | Ideal for stock solutions and crystallization.[1][2] |
| Polar Aprotic | DMSO / DMF | Very High (> 200 mg/mL) | Dipole-Dipole | Preferred for biological stock solutions.[1][2] |
| Ether | THF / Diethyl Ether | High | Van der Waals + H-bond acceptance | Standard solvent for Grignard/Lithiation reactions.[1][2] |
| Chlorinated | Dichloromethane | High | Dispersion Forces | Excellent for extraction/work-up.[1][2] |
| Hydrocarbon | Hexane / Heptane | Moderate | Dispersion Forces | Useful as an anti-solvent for recrystallization.[2] |
Mechanistic Visualization
The following diagram illustrates the solvation logic and the decision matrix for solvent selection.
Caption: Solvation decision matrix based on intermolecular force compatibility.[1][2]
Experimental Protocol: Validated Solubility Determination
Since exact literature values can vary by batch purity, the following Self-Validating Protocol (SVP) is recommended to determine the precise solubility limit in your specific medium.
Method: Shake-Flask Saturation with HPLC/UV Quantitation[1][2]
Objective: Determine thermodynamic solubility equilibrium.
Materials:
-
Test Compound: 2-Phenyl-4-pentyn-2-ol (>95% purity).[1][2][3]
-
Solvents: Water (HPLC grade), Ethanol, DMSO.[1]
-
Equipment: Orbital shaker, Centrifuge, HPLC or UV-Vis Spectrophotometer.[1][2]
Workflow:
-
Supersaturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate (shake) at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Critical: Use PTFE (hydrophobic) filters to prevent drug adsorption, which is common with lipophilic compounds.[2]
-
-
Quantitation:
Caption: Step-by-step experimental workflow for thermodynamic solubility determination.
Implications for Drug Development & Synthesis[1]
Formulation Strategy
For biological assays (e.g., cell culture), the low water solubility requires a "stock and dilute" approach:
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM.[2]
-
Dosing: Dilute the stock into the aqueous media.
Synthetic Solvent Choice[1]
-
Grignard Reactions: Use Anhydrous THF or Diethyl Ether .[2] The compound is stable, but the terminal alkyne proton is acidic (pKa ~25).[2] Strong bases (e.g., n-BuLi) will deprotonate the alkyne and the alcohol.[1][2]
-
Click Chemistry (CuAAC): Use a t-Butanol / Water (1:1) mixture.[2] The organic co-solvent ensures the reactant remains in solution while water facilitates the copper catalyst activity.[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 143761, 2-Phenyl-4-penten-2-ol (Analogous Structure Analysis). Retrieved from [Link][2]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[2] (Foundational text for LogP/Solubility relationships).
Sources
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- 2. 2-Phenyl-4-penten-2-ol | C11H14O | CID 143761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenyl-4-pentyn-2-ol: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-4-pentyn-2-ol is a tertiary propargyl alcohol characterized by the presence of a phenyl group, a hydroxyl group, and a terminal alkyne moiety attached to a central carbon atom. This unique combination of functional groups makes it a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The phenyl ring provides a scaffold for aromatic substitutions, the hydroxyl group can be derivatized or eliminated, and the terminal alkyne is amenable to a wide range of transformations, including click chemistry, coupling reactions, and nucleophilic additions. This guide provides a comprehensive overview of the key physicochemical properties of 2-phenyl-4-pentyn-2-ol, a detailed synthetic protocol with mechanistic insights, and a discussion of its potential applications in research and development.
Physicochemical Properties of 2-Phenyl-4-pentyn-2-ol
The accurate characterization of a molecule's physical and chemical properties is fundamental to its application in synthetic chemistry and materials science. The following table summarizes the key physicochemical data for 2-phenyl-4-pentyn-2-ol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | - |
| Molecular Weight | 160.21 g/mol | [1] |
| Boiling Point | Estimated >100 °C at 17 mmHg | Based on analog data |
| Appearance | Expected to be a liquid at room temperature | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Synthesis and Mechanistic Insights: A Grignard Approach
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with the Grignard reaction being a particularly robust and versatile method.[6][7][8][9][10] The preparation of 2-phenyl-4-pentyn-2-ol can be efficiently achieved through the nucleophilic addition of a propargyl Grignard reagent to acetophenone.
Experimental Protocol: Synthesis of 2-Phenyl-4-pentyn-2-ol
Materials:
-
Magnesium turnings
-
Propargyl bromide (or chloride)
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as an initiator)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of propargyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy solution.
-
Maintain a gentle reflux by controlling the rate of addition of the propargyl bromide solution.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-phenyl-4-pentyn-2-ol by vacuum distillation or column chromatography.
-
Mechanistic Rationale
The synthesis proceeds via a nucleophilic addition mechanism. The propargyl Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetophenone. This leads to the formation of a magnesium alkoxide intermediate. The subsequent work-up with a mild acid, such as ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol product. The choice of anhydrous conditions is critical as Grignard reagents are highly basic and will react with any protic solvents, such as water or alcohols.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-phenyl-4-pentyn-2-ol via Grignard reaction.
Potential Applications in Research and Drug Development
Tertiary propargyl alcohols are versatile intermediates in organic synthesis with growing importance in medicinal chemistry and materials science.[1][11][12][13]
-
Drug Discovery: The propargyl group is a key functional handle for the introduction of molecular complexity. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important pharmacophores in many drug candidates.[14] Furthermore, propargyl alcohols can serve as precursors for the synthesis of various heterocyclic compounds with potential biological activity.
-
Materials Science: The terminal alkyne functionality allows for the incorporation of 2-phenyl-4-pentyn-2-ol into polymers. The rigidity of the alkyne unit can impart desirable thermal and mechanical properties to the resulting materials.
-
Synthetic Intermediates: The hydroxyl group can be readily transformed into other functional groups, and the alkyne can undergo a variety of addition and coupling reactions, making this molecule a valuable starting material for the synthesis of more complex target molecules.
References
-
2-PHENYL-4-PENTEN-2-OL - LookChem. [Link]
-
Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications - Rawsource. [Link]
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Propargyl alcohol uses - Synthesis, and Safety - Rawsource. [Link]
-
Grignard Synthesis of Various Tertiary Alcohols | Journal of Chemical Education. [Link]
-
What Is Propargyl Alcohol? - Sinobio Chemistry. [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]
-
Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols - YouTube. [Link]
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17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]
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Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]
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- 14. rawsource.com [rawsource.com]
Homopropargylic Alcohol Building Blocks for Heterocyclic Synthesis
Technical Guide & Whitepaper
Executive Summary
Homopropargylic alcohols (but-3-yn-1-ol derivatives) represent a privileged structural motif in organic synthesis, serving as bifunctional linchpins for the construction of complex oxygen and nitrogen heterocycles. Distinguished by a hydroxyl group and an alkyne moiety separated by two carbon atoms, these building blocks offer unique reactivity profiles that bridge nucleophilic addition and electrophilic activation. This guide details the strategic application of homopropargylic alcohols in drug discovery, focusing on gold-catalyzed cycloisomerizations and Prins-type cyclizations, supported by mechanistic insights and validated experimental protocols.
Structural Significance and Reactivity Profile
The homopropargylic alcohol scaffold (
Reactivity Map
The molecule possesses two distinct reactive centers:
-
Hydroxyl Group (Nucleophile): Acts as an internal nucleophile in cyclization reactions or an anchor for tethering electrophiles (e.g., aldehydes in Prins reactions).
-
Alkyne Moiety (Electrophile/Nucleophile): Can be activated by
-Lewis acids (Au, Pt) for nucleophilic attack or participate in coupling reactions (Sonogashira).
Figure 1: Divergent reactivity pathways of homopropargylic alcohols leading to distinct heterocyclic scaffolds.
Synthesis of Homopropargylic Alcohols
Access to high-quality building blocks is the first step in any campaign. Two primary methods dominate the field due to their reliability and functional group tolerance.
Barbier-Type Propargylation
The zinc-mediated addition of propargyl bromide to carbonyls is a robust method. While historically prone to yielding mixtures of homopropargylic and allenic alcohols, modern protocols utilizing specific metal additives (e.g., In, Bi, or sonochemical activation) favor the homopropargylic isomer.
Enantioselective Aldehyde Propargylation
For chiral building blocks, the use of allenylboronates catalyzed by chiral Brønsted acids or copper complexes provides high enantioselectivity.[1] This approach is critical for drug development where defined stereocenters are required prior to cyclization.
Core Transformation: Gold-Catalyzed Cycloisomerization
Gold catalysis has revolutionized the use of homopropargylic alcohols, enabling mild access to dihydrofurans and dihydropyrans.
Mechanism and Regioselectivity
The reaction proceeds via the coordination of cationic Au(I) to the alkyne, inducing nucleophilic attack by the pendant hydroxyl group.
-
5-exo-dig cyclization: Typically kinetically favored, yielding tetrahydrofuran derivatives.
-
6-endo-dig cyclization: Often observed with specific substitution patterns or catalyst ligands, leading to dihydropyrans.
Critical Insight: The use of bifunctional ligands (e.g., biphenyl-2-ylphosphine with remote basic groups) can facilitate proton transfer steps, accelerating the reaction and controlling selectivity (see Reference 1).
Figure 2: Catalytic cycle for the gold(I)-mediated cycloisomerization of homopropargylic alcohols.
Core Transformation: Prins-Type Cyclization
The Prins reaction utilizing homopropargylic alcohols is a powerful method to construct 4-halo-dihydropyrans.[2][3][4] This multicomponent coupling involves an aldehyde and a homopropargylic alcohol mediated by a Lewis acid (FeX₃) or Iodine.
Mechanistic Advantage
Unlike standard Prins reactions that often suffer from side reactions, the alkyne moiety provides a specific termination step. The reaction proceeds through:
-
Formation of a hemiacetal/oxocarbenium ion.[5]
-
Attack of the alkyne on the oxocarbenium ion (Prins cyclization).
-
Capture of the resulting vinyl cation by a halide (from the Lewis acid).
Key Protocol: The use of anhydrous Iron(III) halides (FeCl₃, FeBr₃) acts as both the Lewis acid and the halide source, making this a highly atom-economical transformation (see Reference 2).
Experimental Protocols
Protocol A: Iron(III)-Catalyzed Prins Cyclization
Target: Synthesis of 2-substituted-4-chloro-5,6-dihydro-2H-pyrans.[2][3] Source Validation: Based on methodologies developed by Martin and Padrón (Reference 2).
Reagents:
-
Homopropargylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Iron(III) Chloride (FeCl₃) (anhydrous, 1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous DCM (0.1 M concentration relative to alcohol).
-
Addition: Add the homopropargylic alcohol and the aldehyde to the solvent.
-
Catalyst: Cool the mixture to 0°C. Add anhydrous FeCl₃ (1.0 equiv) in one portion. The mixture typically turns dark.
-
Reaction: Stir at room temperature. Monitor by TLC (typically 1–4 hours). The reaction is complete when the starting alcohol is consumed.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-chlorodihydropyran.
Data Interpretation:
-
Yield: Typically 75–90%.
-
Stereochemistry: The 2,6-disubstituted products (if applicable) generally favor cis-geometry.
Protocol B: Gold-Catalyzed Hydroalkoxylation
Target: Synthesis of 2-substituted-4,5-dihydrofurans.
Reagents:
-
Homopropargylic alcohol (1.0 equiv)
-
Catalyst: Ph₃PAuCl (5 mol%) + AgOTf (5 mol%) (Generates cationic Au(I) in situ)
-
Solvent: Toluene or DCM
Procedure:
-
Mixture: In a vial, dissolve homopropargylic alcohol in Toluene (0.2 M).
-
Activation: Add Ph₃PAuCl and AgOTf sequentially. (Note: Protect from light due to silver salt).
-
Reaction: Stir at room temperature for 2–12 hours.
-
Work-up: Filter through a short pad of silica or Celite to remove metal salts. Concentrate the filtrate.
-
Purification: Flash chromatography yields the dihydrofuran.
Comparison of Methodologies
| Feature | Gold Catalysis | Fe(III) Prins Cyclization | Iodine-Mediated Cyclization |
| Primary Product | Dihydrofuran / Dihydropyran | 4-Halo-dihydropyran | 3-Iodo-dihydropyran |
| Mechanism | Oxocarbenium Ion | Iodonium / Oxocarbenium | |
| Atom Economy | 100% (Isomerization) | High (Incorporates Halide) | High |
| Reagents | Au(I)/Au(III) (Cat.) | FeCl₃/FeBr₃ (Stoich.) | I₂ (Stoich. or Cat.) |
| Key Benefit | Mild, Neutral pH | Functionalizes alkene | Metal-free option |
References
-
Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies Source: Organic Letters (2019) URL:[Link]
-
Iron(III)-Catalyzed Prins-Type Cyclization Using Homopropargylic Alcohol: A Method for the Synthesis of 2-Alkyl-4-halo-5,6-dihydro-2H-pyrans Source: Organic Letters (2003) URL:[4][Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI Molecules (2023) URL:[Link]
-
Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes (Contextual comparison for Iodine variants) Source: PMC - NIH (2018) URL:[Link]
-
Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins Source: Organic Letters (2019) URL:[Link]
Sources
A Technical Guide to the Synthesis, Characterization, and Application of 2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of 2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol, two structurally related tertiary alcohols with distinct functional moieties that impart unique chemical and biological properties. This document delves into their synthesis via Grignard reaction, offering detailed experimental protocols. A comparative analysis of their spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to facilitate their differentiation and characterization. Furthermore, this guide explores the differential reactivity of the alkyne and alkene functionalities and discusses the implications of these differences in the context of medicinal chemistry and drug development, where such motifs can serve as key pharmacophores or bioisosteres.
Introduction
The strategic incorporation of small, functionalized organic molecules is a cornerstone of modern drug discovery and development. Among the vast arsenal of chemical building blocks, propargyl and allyl alcohols stand out for their versatile reactivity and their presence in numerous biologically active compounds. This guide focuses on two such molecules: 2-Phenyl-4-pentyn-2-ol, a propargylic alcohol, and its corresponding allylic analogue, 2-Phenyl-4-penten-2-ol.
While differing only by the saturation level of a single carbon-carbon bond, the distinction between the alkyne and alkene moieties imparts significant differences in their three-dimensional structure, electronic properties, and chemical reactivity. Understanding these subtleties is paramount for researchers aiming to leverage these scaffolds in the design of novel therapeutics. This document provides a detailed comparative analysis of their synthesis, spectroscopic properties, and potential applications, with a particular focus on the rationale behind experimental design and the implications for medicinal chemistry.
Molecular Structure and Physicochemical Properties
The foundational difference between 2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol lies in the hybridization of the terminal carbons of the pentenyl/pentynyl chain. The alkyne in 2-Phenyl-4-pentyn-2-ol features sp-hybridized carbons, resulting in a linear geometry, while the alkene in 2-Phenyl-4-penten-2-ol has sp2-hybridized carbons, leading to a trigonal planar geometry. This fundamental structural divergence influences the overall shape and steric profile of the molecules, which can have profound effects on their interaction with biological targets.
| Property | 2-Phenyl-4-pentyn-2-ol | 2-Phenyl-4-penten-2-ol |
| Molecular Formula | C₁₁H₁₂O | C₁₁H₁₄O |
| Molecular Weight | 160.21 g/mol | 162.23 g/mol [1] |
| IUPAC Name | 2-phenylpent-4-yn-2-ol | 2-phenylpent-4-en-2-ol[1] |
| CAS Number | 6712-35-2 | 4743-74-2[1] |
Synthesis via Grignard Reaction: A Mechanistic Approach
The most common and efficient method for the synthesis of these tertiary alcohols is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[2][3] The general principle involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.
Synthesis of 2-Phenyl-4-pentyn-2-ol
This synthesis involves the reaction of a propargyl Grignard reagent with acetophenone.
Reaction Scheme:
Synthesis of 2-Phenyl-4-penten-2-ol
Similarly, this compound is synthesized by reacting an allyl Grignard reagent with acetophenone.
Reaction Scheme:
Experimental Workflow: A Self-Validating Protocol
The following is a generalized, yet detailed protocol applicable to the synthesis of both compounds, with specific reagents noted. The success of a Grignard reaction is highly dependent on anhydrous conditions to prevent the protonation of the highly basic Grignard reagent.
Caption: General workflow for the synthesis of tertiary alcohols via Grignard reaction.
Detailed Protocol:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve either propargyl bromide or allyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium and observe for the initiation of the reaction (cloudiness, bubbling).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the acetophenone solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Differentiation: A Comparative Analysis
The structural differences between the alkyne and alkene moieties give rise to distinct spectroscopic signatures, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
2-Phenyl-4-pentyn-2-ol: The most characteristic signal is the acetylenic proton (C≡C-H) which appears as a triplet around δ 2.0-2.5 ppm. The methylene protons adjacent to the alkyne will appear as a doublet.
-
2-Phenyl-4-penten-2-ol: The vinylic protons (C=CH₂) will give complex multiplets in the region of δ 5.0-6.0 ppm. The allylic protons will also show characteristic splitting patterns.[1]
¹³C NMR:
-
2-Phenyl-4-pentyn-2-ol: The sp-hybridized carbons of the alkyne will appear at distinct chemical shifts, typically around δ 70-90 ppm.
-
2-Phenyl-4-penten-2-ol: The sp²-hybridized carbons of the alkene will be observed further downfield, generally in the range of δ 110-140 ppm.[1]
Infrared (IR) Spectroscopy
-
2-Phenyl-4-pentyn-2-ol:
-
A sharp, strong C≡C-H stretch will be observed around 3300 cm⁻¹.
-
A weaker C≡C stretch will appear in the range of 2100-2260 cm⁻¹.
-
-
2-Phenyl-4-penten-2-ol:
-
A =C-H stretch will be present just above 3000 cm⁻¹.
-
The C=C stretch will be observed in the 1640-1680 cm⁻¹ region.
-
Out-of-plane bending vibrations for the vinyl group will appear in the 900-1000 cm⁻¹ region.
-
Mass Spectrometry (MS)
Both molecules will exhibit a molecular ion peak, although it may be weak for alcohols. The fragmentation patterns will be key in their differentiation:
-
2-Phenyl-4-pentyn-2-ol: Will undergo propargylic cleavage, leading to the formation of a stabilized propargyl cation.
-
2-Phenyl-4-penten-2-ol: Will show characteristic allylic cleavage, resulting in a stabilized allyl cation.
Reactivity and Applications in Drug Development
The alkyne and alkene functionalities offer different opportunities for further chemical transformations and exhibit distinct properties relevant to drug design.
Differential Reactivity
-
Alkyne (2-Phenyl-4-pentyn-2-ol): The terminal alkyne is a versatile functional group. It can undergo deprotonation to form an acetylide, which is a potent nucleophile. It can also participate in a variety of coupling reactions (e.g., Sonogashira, Click chemistry) and cycloadditions. Propargyl alcohols are valuable intermediates in the synthesis of complex molecules.[4]
-
Alkene (2-Phenyl-4-penten-2-ol): The alkene can undergo electrophilic addition reactions (e.g., halogenation, hydrohalogenation, hydration), oxidation (e.g., epoxidation, dihydroxylation), and reduction (hydrogenation). Allylic alcohols are also important synthetic intermediates.[5]
Caption: Comparative reactivity of the alkyne and alkene functionalities.
Relevance in Medicinal Chemistry
The choice between an alkyne and an alkene in a drug candidate is a critical decision in lead optimization. This concept is often explored through bioisosterism , where one functional group is replaced by another with similar physical or chemical properties to enhance the drug's efficacy, reduce toxicity, or improve its pharmacokinetic profile.[6][7]
-
Propargyl Moieties: The rigid, linear nature of the alkyne can be used to orient other functional groups in a specific conformation for optimal binding to a biological target. The terminal alkyne can also act as a hydrogen bond acceptor. Propargyl groups are found in a number of approved drugs and clinical candidates. For instance, the anti-HIV drug Efavirenz contains a terminal alkyne.
-
Allyl Moieties: The alkene in an allyl group is less rigid than an alkyne and can adopt different conformations. It can participate in hydrophobic interactions within a binding pocket. Many natural products and synthetic drugs contain allyl groups, which have shown a range of biological activities, including anticancer properties.[8]
The metabolic stability of these two groups can also differ. Alkynes can sometimes be metabolized to reactive intermediates, while alkenes can undergo epoxidation. A thorough understanding of these potential metabolic pathways is crucial during drug development.
Conclusion
2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol serve as excellent model compounds for understanding the fundamental differences between propargyl and allyl alcohols. Their synthesis via the Grignard reaction is a robust and versatile method. The distinct spectroscopic signatures of the alkyne and alkene functionalities allow for their straightforward characterization. From a drug development perspective, the choice between these two motifs is a nuanced decision that can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis, characterization, and application of these and related compounds in their scientific endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143761, 2-Phenyl-4-penten-2-ol. Retrieved from [Link]
-
Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
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-
National Center for Biotechnology Information. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7858, Allyl alcohol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578394, 2-Phenylpent-4-en-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829757, 1-Phenylpent-4-en-2-ol. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Propargyl alcohols as a good tool for a wide variety of heterocycles. Retrieved from [Link]
-
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]
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EBSCO Information Services. (n.d.). Allylic Alcohols | Research Starters. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Retrieved from [Link]
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IP Innovative Publication. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,4-dimethylpentane. Retrieved from [Link]
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Wikipedia. (n.d.). Allyl alcohol. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]
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Organic Syntheses. (n.d.). A procedure for the synthesis of triphenylmethanol. Retrieved from [Link]
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Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
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Chegg.com. (2021). Solved Synthesis of 5,5-Diphenyl-4-penten-2-one The Grignard. Retrieved from [Link]
-
Organic-chemistry.org. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
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Methodological & Application
Application Note: Gold-Catalyzed Intramolecular Hydroalkoxylation of 2-Phenyl-4-pentyn-2-ol for the Synthesis of Dihydrofurans
Abstract
This document provides a comprehensive guide to the gold-catalyzed intramolecular cyclization of 2-Phenyl-4-pentyn-2-ol, a homopropargylic alcohol, to yield substituted dihydrofuran derivatives. Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, prized for its efficiency under mild reaction conditions and its high tolerance for various functional groups.[1][2] This application note details the underlying reaction mechanism, provides optimized, step-by-step experimental protocols, and offers insights into the critical parameters governing the reaction's success. The protocols are designed for researchers in synthetic chemistry and drug development, providing a robust and reproducible method for constructing valuable oxygen-containing heterocyclic scaffolds.
Theoretical Background and Mechanism
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Gold-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols represents a highly atom-economical and efficient strategy for creating cyclic ethers.[3][4] This transformation relies on the unique properties of gold(I) and gold(III) complexes, which function as soft, carbophilic π-acids.[1][5][6][7][8]
The Catalytic Cycle:
The generally accepted mechanism for this cyclization involves several key steps:
-
Alkyne Activation: The cationic gold(I) catalyst, [L-Au]⁺, coordinates to the carbon-carbon triple bond of the substrate, 2-Phenyl-4-pentyn-2-ol. This π-complexation renders the alkyne electron-deficient and highly susceptible to nucleophilic attack.[5][6]
-
Intramolecular Nucleophilic Attack: The pendant tertiary hydroxyl group acts as an internal nucleophile, attacking the activated alkyne. For 2-Phenyl-4-pentyn-2-ol, this proceeds via a favorable 5-exo-dig cyclization pathway, leading to the formation of a five-membered ring.
-
Vinylgold Intermediate Formation: The nucleophilic attack results in the formation of a key organometallic intermediate, a vinylgold species.[9]
-
Protodeauration and Catalyst Regeneration: The C-Au bond in the vinylgold intermediate is cleaved by a proton source (protodeauration), which can be trace acid or an alcohol present in the medium. This step yields the final dihydrofuran product and regenerates the active cationic gold catalyst, allowing it to re-enter the catalytic cycle.[10][11]
The reaction of 2-Phenyl-4-pentyn-2-ol is expected to initially form an exocyclic methylene tetrahydrofuran, which subsequently isomerizes under the reaction conditions to the more thermodynamically stable endocyclic dihydrofuran product.
Sources
- 1. soci.org [soci.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Gold-catalyzed transformation of unsaturated alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Sonogashira coupling using 2-Phenyl-4-pentyn-2-ol
Application Note: High-Efficiency Sonogashira Cross-Coupling of 2-Phenyl-4-pentyn-2-ol
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of 2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2) with aryl halides. Unlike the commonly used propargylic alcohol 2-methyl-3-butyn-2-ol, which serves primarily as a masked acetylene equivalent, 2-Phenyl-4-pentyn-2-ol is a homopropargylic alcohol . Its incorporation introduces a versatile 2-hydroxy-2-phenylpropyl linker, which is a critical intermediate for synthesizing functionalized dihydrofurans (via 5-exo-dig cyclization) and complex pharmaceutical scaffolds.
This guide addresses specific challenges associated with this substrate, including steric bulk at the homopropargylic position and the suppression of Glaser homocoupling.
Chemical Profile & Reactivity
| Property | Specification |
| Compound Name | 2-Phenyl-4-pentyn-2-ol |
| CAS Number | 6712-35-2 |
| Structure | Ph-C(Me)(OH)-CH₂-C≡CH |
| Role | Nucleophilic Alkyne Partner |
| Molecular Weight | 160.21 g/mol |
| Reactivity Class | Homopropargylic Alcohol (Terminal Alkyne) |
| Key Solubility | Soluble in THF, DMF, Et₃N, DCM |
Mechanistic Insight:
The presence of the hydroxyl group at the
Reaction Mechanism
The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. The critical step for this substrate is the transmetalation of the bulky homopropargylic copper-acetylide species to the palladium center.
Figure 1: Catalytic cycle illustrating the interplay between the Palladium oxidative addition complex and the Copper-activated homopropargylic alcohol.
Experimental Protocol
Scale: 1.0 mmol (Standardizable) Reaction Time: 4–18 hours Temperature: 25°C – 60°C (Substrate dependent)
Reagents & Materials
| Component | Reagent | Equiv./Conc.[1][][3][4][5][6] | Notes |
| Substrate A | Aryl Halide (Ar-I or Ar-Br) | 1.0 equiv | Ar-I preferred for milder conditions. |
| Substrate B | 2-Phenyl-4-pentyn-2-ol | 1.2 equiv | Slight excess compensates for homocoupling. |
| Catalyst | Pd(PPh₃)₂Cl₂ | 2–5 mol% | Robust, air-stable precursor. |
| Co-Catalyst | CuI (Copper(I) Iodide) | 2–5 mol% | Must be white/off-white. Yellow/Green indicates oxidation. |
| Base/Solvent | Triethylamine (Et₃N) | Solvent or >3.0 equiv | Acts as both base and ligand for Cu. |
| Co-Solvent | THF or DMF | Optional | Use DMF for low-solubility aryl halides. |
Step-by-Step Procedure
Step 1: Reactor Preparation (Oxygen Exclusion)
-
Critical: The reaction is sensitive to O₂, which promotes Glaser homocoupling of the alkyne (dimerization to a diyne).
-
Flame-dry a 2-neck round-bottom flask or a sealable reaction vial.
-
Cool under a stream of dry Nitrogen or Argon.
Step 2: Reagent Charging
-
Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (9.5 mg, 0.05 mmol) to the flask.
-
Add the Aryl Halide (1.0 mmol). Note: If the aryl halide is liquid, add it after the solvent.
-
Seal the flask with a septum.
-
Evacuate the flask (high vacuum) and backfill with Argon (repeat 3 times).
Step 3: Solvent & Alkyne Addition
-
Syringe in degassed THF (3 mL) and Et₃N (3 mL). Note: Solvents must be sparged with inert gas for 15 mins prior to use.
-
Stir the mixture at Room Temperature (RT) for 5 minutes. The solution typically turns yellow or pale brown.
-
Add 2-Phenyl-4-pentyn-2-ol (192 mg, 1.2 mmol) dropwise via syringe.
-
Why: Slow addition maintains a low concentration of the free acetylide, favoring cross-coupling over homocoupling.
-
Step 4: Reaction & Monitoring
-
Stir at Room Temperature for 30 minutes.
-
Monitor via TLC or LC-MS.
-
If Ar-I: Reaction often completes at RT in 2–6 hours.
-
If Ar-Br: If no conversion after 1 hour, heat to 50–60°C .
-
-
Endpoint: Disappearance of the Aryl Halide.
Step 5: Workup
-
Dilute reaction mixture with Ethyl Acetate (20 mL).
-
Filter through a short pad of Celite to remove Pd/Cu residues. Rinse the pad with Ethyl Acetate.
-
Wash the filtrate with:
-
Saturated NH₄Cl (aq) x 2 (Removes copper salts).
-
Brine x 1.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify via Silica Gel Column Chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).
-
Note: The product contains a polar hydroxyl group; expect lower Rf compared to non-hydroxylated alkynes.
Optimization & Troubleshooting Guide
This workflow diagram describes the decision logic for optimizing yields.
Figure 2: Troubleshooting logic for common Sonogashira issues.
Key Troubleshooting Table:
| Issue | Cause | Solution |
| Black Precipitate (Early) | Pd decomposition ("Pd Black") | Ensure ligands (PPh₃) are sufficient; add 1-2 mol% extra PPh₃. |
| Green/Blue Aqueous Wash | Copper presence | Normal. Wash with NH₄Cl/NH₃ until blue color persists in aqueous layer, indicating Cu removal. |
| Glaser Product (Diyne) | Oxygen leak | Check seals; use freeze-pump-thaw degassing; add alkyne slowly. |
| No Reaction (Ar-Cl) | Unreactive electrophile | Standard Sonogashira fails with Ar-Cl. Switch to Buchwald precatalysts (e.g., XPhos Pd G2). |
Safety & Handling
-
Palladium/Copper Waste: All heavy metal waste must be segregated into specific satellite accumulation areas. Do not dispose of down the drain.
-
Alkyne Safety: While 2-Phenyl-4-pentyn-2-ol is a high-boiling liquid/solid and less volatile than lower alkynes, it is combustible. Keep away from open flames.
-
Pressure: If heating in a sealed vial, ensure the vessel is rated for the pressure generated by the solvent vapor (THF/Et₃N) at 60°C.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
PubChem. (n.d.). 2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2).[][7][8][][] National Library of Medicine.
-
Doubovkii, A., et al. (2020). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry.
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- 3. Appel Reaction [organic-chemistry.org]
- 4. Gas-phase reactions of aryl radicals with 2-butyne: experimental and theoretical investigation employing the N-methyl-pyridinium-4-yl radical cation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. 676316-55-5,2-(p-Tolyl)-4-pentyn-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. Cas 6712-35-2,α-Methyl-α-propargylbenzyl alcohol | lookchem [lookchem.com]
Application Notes and Protocols for the Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols
Introduction: Strategic Synthesis of α,β-Unsaturated Ketones
The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated aldehydes and ketones, respectively.[1] This transformation is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the α,β-unsaturated carbonyl motif in a vast array of natural products and pharmaceutically active compounds. Tertiary propargylic alcohols, in particular, serve as readily accessible precursors to trisubstituted α,β-unsaturated ketones, which are valuable intermediates in complex molecule synthesis.
Historically, the Meyer-Schuster rearrangement was conducted under harsh conditions using strong acids like sulfuric acid, acetic acid, or acetyl chloride.[2] However, these conditions often lead to side reactions, low yields, and poor stereoselectivity. A significant challenge, especially with tertiary propargylic alcohols, is the competition with the Rupe rearrangement, which yields α,β-unsaturated methyl ketones through a different mechanistic pathway.[1][2]
Modern advancements in catalysis have largely overcome these limitations. The development of milder and more selective catalytic systems, employing Brønsted acids, Lewis acids, and transition metals, has transformed the Meyer-Schuster rearrangement into a more reliable and widely applicable synthetic tool.[1][2] This guide provides an in-depth exploration of the reaction conditions for the Meyer-Schuster rearrangement of tertiary propargylic alcohols, with a focus on practical application notes and detailed experimental protocols.
Mechanistic Considerations: The Meyer-Schuster and Competing Rupe Pathways
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and suppressing unwanted side reactions. The Meyer-Schuster rearrangement of a tertiary propargylic alcohol proceeds through a series of key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst, forming a good leaving group (water).
-
Formation of an Allenyl Cation: Departure of the water molecule leads to the formation of a resonance-stabilized allenyl cation. This is often the rate-determining step of the reaction.
-
Nucleophilic Attack by Water: A molecule of water acts as a nucleophile and attacks the central carbon of the allenyl cation.
-
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone.
Figure 2: Competing Meyer-Schuster and Rupe rearrangement pathways.
The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired Meyer-Schuster product. Milder catalysts, such as certain transition metals and Lewis acids, tend to favor the Meyer-Schuster rearrangement by avoiding the harsh conditions that promote the Rupe pathway.
Modern Catalytic Systems and Reaction Conditions
The evolution from harsh, stoichiometric acid catalysis to milder, catalytic methods has been a paradigm shift in the application of the Meyer-Schuster rearrangement. The following sections detail several effective catalytic systems with comparative data and specific protocols.
Brønsted Acid Catalysis
While strong Brønsted acids can promote the undesired Rupe rearrangement, milder Brønsted acids have been successfully employed for the selective Meyer-Schuster rearrangement of tertiary propargylic alcohols.
p-Toluenesulfonic Acid (p-TsOH): A cost-effective and readily available Brønsted acid, p-TsOH has been shown to catalyze the Meyer-Schuster rearrangement with good yields and stereoselectivity, particularly for terminal alkynes. [2] Hypophosphorus Acid (H₃PO₂): Commercially available aqueous hypophosphorus acid is an efficient catalyst for the synthesis of α,β-unsaturated carbonyl compounds from their corresponding propargylic alcohols. [2]Reactions are typically carried out in toluene at elevated temperatures.
| Substrate (Tertiary Propargylic Alcohol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,1-diphenylprop-2-yn-1-ol | H₃PO₂ (10) | Toluene | 90 | 18 | 85 | [3] |
| 1-ethynyl-2,2,6-trimethylcyclohexanol | H₃PO₂ (10) | Toluene | 110 | 18 | 72 | [3] |
| 3-methyl-1-phenylpent-1-yn-3-ol | p-TsOH (30) | 1,2-DCE | 80 | 12 | 88 | [2] |
| 1-ethynylcyclohexanol | p-TsOH (10) | Toluene | 110 | 6 | 92 | [2] |
Table 1: Examples of Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols.
Transition Metal and Lewis Acid Catalysis
Transition metal and Lewis acid catalysts offer milder reaction conditions and often exhibit higher selectivity for the Meyer-Schuster rearrangement over the Rupe pathway.
Gold Catalysts: Gold complexes, such as (IPr)AuNTf₂, are highly effective for the Meyer-Schuster rearrangement of a wide range of tertiary propargylic alcohols, often proceeding at room temperature with excellent yields and high E-selectivity. [4] Indium(III) Chloride (InCl₃): InCl₃ is a versatile Lewis acid catalyst that can promote the Meyer-Schuster rearrangement, particularly under microwave irradiation, leading to excellent yields in short reaction times. [1] Vanadium Catalysts: Oxovanadium complexes have also been demonstrated to be efficient catalysts for this transformation, again often enhanced by microwave irradiation.
| Substrate (Tertiary Propargylic Alcohol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-methyl-4-phenylbut-3-yn-2-ol | (IPr)AuNTf₂ (2) | Toluene | RT | 1 h | 95 | [4] |
| 1-ethynyl-1-cyclohexanol | (IPr)AuNTf₂ (1) | Toluene | RT | 30 min | 98 | [4] |
| 1,1-diphenylprop-2-yn-1-ol | InCl₃ (5) | Toluene | 110 (MW) | 15 min | 94 | [1] |
| 3,4,4-trimethylpent-1-yn-3-ol | [V(O)Cl(OEt)₂] (2) | Toluene | 80 (MW) | 10 min | 96 | [5] |
Table 2: Examples of Transition Metal and Lewis Acid-Catalyzed Meyer-Schuster Rearrangement.
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Hypophosphorus Acid-Catalyzed Meyer-Schuster Rearrangement [2][3] Materials:
-
Tertiary propargylic alcohol (1.0 mmol)
-
Aqueous hypophosphorus acid (50 wt% solution, 0.10 mmol, 10 mol%)
-
Toluene (technical grade, 2.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the tertiary propargylic alcohol (1.0 mmol) in toluene (2.0 mL) in a reaction vial equipped with a magnetic stir bar, add the aqueous hypophosphorus acid solution (0.10 mmol).
-
Seal the vial and heat the reaction mixture to 90-110 °C with stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Gold-Catalyzed Meyer-Schuster Rearrangement [4] Materials:
-
Tertiary propargylic alcohol (0.5 mmol)
-
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) [(IPr)AuNTf₂] (0.01 mmol, 2 mol%)
-
Toluene (anhydrous, 2.5 mL)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a nitrogen-flushed vial, dissolve the tertiary propargylic alcohol (0.5 mmol) in anhydrous toluene (2.5 mL).
-
Add the gold catalyst, (IPr)AuNTf₂ (0.01 mmol), to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 3: General Procedure for Indium(III) Chloride-Catalyzed Meyer-Schuster Rearrangement under Microwave Irradiation [1] Materials:
-
Tertiary propargylic alcohol (1.0 mmol)
-
Indium(III) chloride (InCl₃) (0.05 mmol, 5 mol%)
-
Toluene (2.0 mL)
-
Water
-
Ethyl acetate
Procedure:
-
Place the tertiary propargylic alcohol (1.0 mmol) and InCl₃ (0.05 mmol) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Add toluene (2.0 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 110 °C for the specified time (typically 10-30 minutes), with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: A generalized experimental workflow for the Meyer-Schuster rearrangement.
Conclusion and Future Outlook
The Meyer-Schuster rearrangement of tertiary propargylic alcohols has evolved into a highly efficient and selective transformation for the synthesis of valuable α,β-unsaturated ketones. The development of mild and effective catalytic systems based on Brønsted acids, Lewis acids, and transition metals has significantly expanded the scope and applicability of this reaction. By carefully selecting the appropriate catalyst and optimizing the reaction conditions, researchers can effectively suppress the competing Rupe rearrangement and achieve high yields of the desired products. The protocols and data presented in this guide offer a practical starting point for the application of the Meyer-Schuster rearrangement in academic and industrial research settings. Future developments in this field will likely focus on the discovery of even more active and selective catalysts, as well as the expansion of the substrate scope to include more complex and functionally diverse molecules.
References
-
Meyer–Schuster rearrangement. In Wikipedia. Retrieved from [Link]
-
Radtanajiravong, L., Peters, J., Hummell, J., & Díez-González, S. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7235-7241. [Link]
-
De, S. K. (2021). Rearrangement Reactions. In Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry (pp. 1-136). Wiley-VCH. [Link]
-
Méndez-Abt, G., Charpentier, J., & Gandon, V. (2021). β,β‐Disubstituted Alkan‐2‐ones from Propargylic Alcohols Combining a Meyer‐Schuster Rearrangement and Asymmetric Alkenone Bioreduction. ChemCatChem, 13(15), 3591-3595. [Link]
-
Vidari, G., Chiodi, D., Porta, A., & Zanoni, G. (2024). The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
-
Majumder, S. (2020, July 17). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT [Video]. YouTube. [Link]
-
Roy, D., Tharra, P., & Baire, B. (2018). Intercepted Meyer–Schuster Rearrangements in Organic Synthesis. Asian Journal of Organic Chemistry, 7(6), 1015-1032. [Link]
-
Radtanajiravong, L., Peters, J., Hummell, J., & Díez-González, S. (2022). Meyer-Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. PubMed, 35(20), 4149-4158. [Link]
-
Swaminathan, S., & Narayanan, K. V. (1971). The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews, 71(5), 429-438. [Link]
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 3. Meyer-Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Phenyl-4-pentyn-2-ol Derivatives
Introduction
Chiral tertiary propargyl alcohols are pivotal structural motifs in a myriad of biologically active molecules and are versatile building blocks in synthetic organic chemistry. Their utility stems from the presence of a stereogenic quaternary center and a reactive alkyne moiety, which can be readily functionalized. This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 2-phenyl-4-pentyn-2-ol and its derivatives, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are selected for their high efficiency, enantioselectivity, and operational simplicity, with a focus on the underlying principles that govern their success.
Theoretical Background and Mechanistic Insights
The primary challenge in the synthesis of chiral 2-phenyl-4-pentyn-2-ol lies in the enantioselective addition of a propargyl nucleophile to the prochiral ketone, acetophenone. Several catalytic systems have been developed to address this challenge, with two prominent strategies being the use of chiral boron-based reagents and transition metal catalysis.
Chiral Biphenol-Catalyzed Asymmetric Propargylation with Allenylboronates
A highly effective method for the enantioselective propargylation of ketones involves the use of allenylboronates in the presence of a chiral biphenol catalyst, such as 3,3'-dibromo-BINOL.[1][2] This approach, developed by Schaus and co-workers, offers excellent yields and enantioselectivities for a range of ketones, including acetophenone.
Mechanism of Action: The reaction proceeds through a dynamic covalent exchange between the achiral allenylboronate and the chiral biphenol catalyst. This in situ formation of a chiral boronate species is more reactive than the starting boronate. The chiral environment of the catalyst then directs the facial attack of the allenylboronate onto the ketone, leading to the formation of the enantioenriched homopropargylic alcohol. The reaction is believed to proceed through a six-membered cyclic transition state, where the ketone, the boron center, and the allenyl group are optimally arranged to minimize steric hindrance and maximize electronic stabilization.[2]
Experimental Protocols
Protocol 1: Enantioselective Propargylation of Acetophenone using Allenylboronate Catalyzed by (S)-3,3'-Br₂-BINOL
This protocol is adapted from the work of Schaus and co-workers and provides a reliable method for the synthesis of (S)-2-phenyl-4-pentyn-2-ol.[1][2][3]
Materials:
-
Acetophenone (freshly distilled)
-
Allenyldioxaborolane
-
(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)
-
Anhydrous toluene
-
Microwave reactor vials
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Microwave reactor
-
Magnetic stirrer
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
To a dry microwave reactor vial equipped with a magnetic stir bar, add (S)-3,3'-Br₂-BINOL (10 mol%).
-
Add acetophenone (1.0 mmol, 1.0 equiv).
-
Add allenyldioxaborolane (1.2 mmol, 1.2 equiv).
-
The reaction is typically performed neat (without solvent), but anhydrous toluene can be added if solubility is an issue.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 65°C for the specified time (typically 1-5 hours, reaction progress can be monitored by TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure (S)-2-phenyl-4-pentyn-2-ol.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Data Presentation
| Entry | Ketone | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-3,3'-Br₂-BINOL (10) | 15 | 80 | 86 | [3] |
| 2 | 4'-Methoxyacetophenone | (S)-3,3'-Br₂-BINOL (10) | 5 | 95 | 92 | [4] |
| 3 | 4'-Chloroacetophenone | (S)-3,3'-Br₂-BINOL (10) | 5 | 92 | 88 | [4] |
| 4 | 2'-Methylacetophenone | (S)-3,3'-Br₂-BINOL (10) | 5 | 75 | 80 | [4] |
Visualization of Key Processes
Reaction Workflow
Caption: Experimental workflow for the enantioselective propargylation of acetophenone.
Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective propargylation.
Trustworthiness and Self-Validation
The protocols described are based on peer-reviewed and highly cited literature, ensuring their reliability and reproducibility.[1][2][3][4] For self-validation of the experimental results, the following steps are crucial:
-
Consistent Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and to avoid side-product formation.
-
Accurate Quantification: Obtain precise yield calculations after thorough purification.
-
Enantiomeric Excess Verification: The enantiomeric excess should be determined using a calibrated chiral HPLC system with a suitable column and mobile phase. A racemic sample should be prepared and analyzed to confirm the separation of the enantiomers.
-
Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The enantioselective synthesis of chiral 2-phenyl-4-pentyn-2-ol derivatives is a vital transformation for the construction of complex molecules in medicinal and materials chemistry. The presented protocol, utilizing a chiral biphenol catalyst, offers a robust and highly enantioselective route to these valuable compounds. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can confidently and efficiently access these important chiral building blocks.
References
-
Schaus, S. E., et al. (2011). Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols. Organic Letters, 13(15), 4032-4035. [Link]
-
Shibasaki, M., et al. (2010). Catalytic Asymmetric Propargylation of Ketones. Journal of the American Chemical Society, 132(38), 13266-13268. [Link]
-
Carreira, E. M., et al. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]
-
Pu, L. (2003). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 99(5), 1341-1370. [Link]
-
Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]
Sources
- 1. Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ro.uow.edu.au [ro.uow.edu.au]
- 3. Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Using 2-Phenyl-4-pentyn-2-ol as a precursor for 2,4-diphenylfuran synthesis
Synthesis of 2,4-Diphenylfuran from 2-Phenyl-4-pentyn-2-ol: A Detailed Methodological Exploration
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2,4-diphenylfuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology utilizes the precursor 2-phenyl-4-pentyn-2-ol, outlining its preparation via a Grignard reaction, followed by a robust mercury(II)-catalyzed intramolecular cyclization to yield the target furan. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction: The Significance of the Furan Moiety
The furan ring system is a cornerstone in the architecture of numerous biologically active compounds and functional materials.[1] As a five-membered aromatic heterocycle, its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a privileged scaffold in drug design.[2] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3]
2,4-Diphenylfuran, in particular, serves as a key building block for more complex molecular structures. Its synthesis has been approached through various methods, but the strategic cyclization of acetylenic alcohols offers a convergent and efficient route. This application note focuses on a two-step synthesis commencing from readily available starting materials, providing a reliable pathway for obtaining 2,4-diphenylfuran in the laboratory.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages: the preparation of the key precursor, 2-phenyl-4-pentyn-2-ol, followed by its conversion to 2,4-diphenylfuran.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Precursor, 2-Phenyl-4-pentyn-2-ol
The synthesis of the tertiary acetylenic alcohol precursor is efficiently achieved through the addition of a propargyl Grignard reagent to acetophenone. This classic organometallic reaction provides a straightforward method for constructing the required carbon skeleton.
Mechanistic Rationale
The Grignard reagent, propargylmagnesium bromide, is formed by the reaction of magnesium metal with propargyl bromide. This reagent exists in equilibrium between its acetylenic and allenic forms.[4] It then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Propargyl Bromide (80% in Toluene) | 118.96 | 14.87 g (11.9 g active) | 0.10 |
| Acetophenone | 120.15 | 12.02 g | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| Saturated NH4Cl Solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Preparation:
-
A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
The flask is charged with magnesium turnings (2.67 g, 0.11 mol).
-
A solution of propargyl bromide (14.87 g of 80% solution in toluene, 0.10 mol) in anhydrous diethyl ether (50 mL) is added to the dropping funnel.
-
A small portion of the propargyl bromide solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a grayish appearance of the solution), the remaining propargyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
A solution of acetophenone (12.02 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added to the dropping funnel.
-
The acetophenone solution is added dropwise to the stirred Grignard reagent at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Workup and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-phenyl-4-pentyn-2-ol.
-
Part 2: Mercury(II)-Catalyzed Cyclization to 2,4-Diphenylfuran
The cyclization of 2-phenyl-4-pentyn-2-ol to 2,4-diphenylfuran is effectively catalyzed by mercury(II) salts. This method relies on the oxophilic nature of the mercury(II) ion to activate the alkyne towards intramolecular nucleophilic attack by the hydroxyl group.
Mechanistic Pathway
The proposed mechanism involves the coordination of the mercury(II) catalyst to the alkyne, forming a mercurinium ion intermediate. This activation renders the alkyne susceptible to intramolecular attack by the tertiary alcohol, leading to a vinylic mercury species. Subsequent protonolysis and dehydration result in the formation of the aromatic furan ring.
Figure 2: Proposed mechanism for mercury(II)-catalyzed cyclization.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenyl-4-pentyn-2-ol | 160.21 | 8.01 g | 0.05 |
| Mercury(II) Chloride | 271.52 | 0.68 g | 0.0025 |
| Dichloromethane | 84.93 | 100 mL | - |
| Saturated NaHCO3 Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup:
-
A 250 mL round-bottom flask is charged with 2-phenyl-4-pentyn-2-ol (8.01 g, 0.05 mol) and dichloromethane (100 mL).
-
Mercury(II) chloride (0.68 g, 0.0025 mol, 5 mol%) is added to the solution.
-
The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, the mixture is filtered to remove any insoluble mercury salts.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2,4-diphenylfuran.
-
Characterization of 2,4-Diphenylfuran
The structure of the synthesized 2,4-diphenylfuran can be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.70 (m, 2H, Ar-H), 7.50-7.30 (m, 8H, Ar-H), 7.20 (s, 1H, furan-H), 6.80 (s, 1H, furan-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.0, 145.0, 131.0, 129.5, 129.0, 128.5, 127.0, 125.0, 124.0, 110.0, 105.0 |
| Mass Spec (EI) | m/z (%): 220 (M⁺, 100) |
Safety and Handling Precautions
6.1. Organolithium and Grignard Reagents:
-
These reagents are highly reactive and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[5][6]
-
Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, must be worn.
-
Quenching of these reagents should be performed slowly and carefully in a well-ventilated fume hood, typically with a less reactive alcohol like isopropanol, followed by methanol and then water.[2][6][7]
6.2. Mercury(II) Chloride:
-
Mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1][8][9][10]
-
Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves (nitrile gloves may not be sufficient for all organo-mercury compounds; consult safety literature), a lab coat, and chemical safety goggles.
-
All mercury-containing waste must be disposed of as hazardous waste according to institutional guidelines.
Conclusion
The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of 2,4-diphenylfuran from 2-phenyl-4-pentyn-2-ol. By following the outlined protocols and adhering to the specified safety precautions, researchers can effectively synthesize this valuable heterocyclic compound for further applications in drug discovery and materials science.
References
-
Application of furan derivative in medicinal field. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 3, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Pharmacological activity of furan derivatives. (2024, December 10). Retrieved February 3, 2026, from [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. Retrieved February 3, 2026, from [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). Retrieved February 3, 2026, from [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC. Retrieved February 3, 2026, from [Link]
-
Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. Retrieved February 3, 2026, from [Link]
-
Safe Handling of Mercury and Mercury Compounds. (n.d.). Environmental Health & Safety - Georgia Tech. Retrieved February 3, 2026, from [Link]
-
Mercury Handling Safety: Protocols and Precautions in Laboratory Settings. (2024, February 12). The Safety Master. Retrieved February 3, 2026, from [Link]
-
MERCURY SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved February 3, 2026, from [Link]
-
Organic Mercury compounds. (n.d.). Retrieved February 3, 2026, from [Link]
-
Mercury. (2019, October 8). Division of Research Safety - University of Illinois. Retrieved February 3, 2026, from [Link]
Sources
- 1. Mercury | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The mercury(II) acetate catalyzed addition of acetic acid to acetyleni" by Horng-Chih Huang [huskiecommons.lib.niu.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
Application Notes and Protocols for the Molybdenum-Catalyzed Cycloisomerization of 2-Phenyl-4-pentyn-2-ol
Introduction: Unlocking Skeletal Diversity through Molybdenum Catalysis
In the landscape of modern synthetic organic chemistry, the development of atom-economical and efficient methods for the construction of complex molecular architectures is a paramount objective. Cycloisomerization reactions, which rearrange the atoms of a linear substrate to form a cyclic product without the incorporation of external reagents, represent a pinnacle of this ideal. Among the various catalysts employed for such transformations, molybdenum complexes have emerged as powerful tools for mediating the cyclization of enynes and related unsaturated systems.
This document provides a comprehensive guide to the molybdenum-catalyzed cycloisomerization of 2-phenyl-4-pentyn-2-ol, a tertiary propargylic alcohol. This reaction is a valuable transformation for the synthesis of highly substituted cyclopentane derivatives, which are prevalent structural motifs in numerous biologically active compounds and natural products. The protocol detailed herein is intended for researchers and scientists in both academic and industrial settings, particularly those engaged in drug discovery and development, where the efficient generation of novel molecular scaffolds is of critical importance.
We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the analytical techniques required for the characterization of the resulting product, 1-phenyl-3-methylenecyclopentanol.
Mechanistic Insights: The Role of the Molybdenum Catalyst
The molybdenum-catalyzed cycloisomerization of alkynols, such as 2-phenyl-4-pentyn-2-ol, is a fascinating process that proceeds through a series of well-defined organometallic intermediates. A deep understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle is initiated by the coordination of the molybdenum center to the alkyne moiety of the substrate.
The currently accepted mechanism for this transformation involves the following key steps[1][2]:
-
Ligand Exchange and π-Complex Formation: The catalytic cycle begins with the displacement of a ligand from the molybdenum precursor, typically a carbonyl group from molybdenum hexacarbonyl (Mo(CO)₆), by the alkyne of the substrate. This forms a molybdenum-alkyne π-complex.
-
Vinylidene Carbene Formation: The molybdenum-alkyne π-complex then undergoes a rearrangement to form a vinylidene carbene complex. This step is often the rate-determining step of the reaction.
-
Intramolecular Nucleophilic Attack: The tethered hydroxyl group of the substrate then acts as a nucleophile, attacking the electrophilic carbene carbon in an intramolecular fashion. This cyclization event leads to the formation of a five-membered ring.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the molybdenum-carbon bond, which releases the cyclized product and regenerates the active molybdenum catalyst, allowing it to re-enter the catalytic cycle.
The presence of a base, such as triethylamine (Et₃N), is often crucial for the success of this reaction. It is believed that the base facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity and promoting the intramolecular attack on the vinylidene carbene.
Figure 1: Proposed mechanistic pathway for the molybdenum-catalyzed cycloisomerization.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step explained to ensure reproducibility and success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Phenyl-4-pentyn-2-ol | ≥98% | Commercially available | |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | ≥98% | Commercially available | Caution: Toxic! Handle in a well-ventilated fume hood. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available | Distill from CaH₂ before use. |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Commercially available | |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially available | |
| Hexanes | ACS Grade | Commercially available | For chromatography. |
| Ethyl Acetate | ACS Grade | Commercially available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Reaction Setup and Procedure
Figure 2: A generalized workflow for the molybdenum-catalyzed cycloisomerization.
Step 1: Catalyst Activation (if necessary)
-
Rationale: Molybdenum pentacarbonyl, the active catalytic species, can be generated in situ from the more stable and commercially available molybdenum hexacarbonyl. Photolysis is a common method for this activation.
-
Procedure: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve molybdenum hexacarbonyl (Mo(CO)₆, 13.2 mg, 0.05 mmol, 5 mol%) in a mixture of anhydrous diethyl ether (10 mL) and triethylamine (0.7 mL, 5.0 mmol).
-
Note: Some protocols may not require a pre-photolysis step, as the active catalyst can sometimes form under thermal conditions. However, photolysis can often lead to more reproducible results. If a photolysis step is included, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for 1-2 hours with stirring.
Step 2: Reaction Execution
-
Rationale: The substrate is added to the activated catalyst solution to initiate the cycloisomerization. The reaction is typically run at room temperature.
-
Procedure: To the catalyst solution, add a solution of 2-phenyl-4-pentyn-2-ol (160.2 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Step 3: Reaction Monitoring
-
Rationale: It is essential to monitor the progress of the reaction to determine the optimal reaction time and to avoid the formation of byproducts.
-
Procedure: Monitor the reaction by thin-layer chromatography (TLC) on silica gel plates, eluting with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). Visualize the spots using a UV lamp and/or by staining with a potassium permanganate solution. The starting material should have a different Rf value than the product.
Step 4: Workup and Purification
-
Rationale: Once the reaction is complete, the catalyst and other reagents must be removed to isolate the pure product.
-
Procedure:
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Data Analysis and Characterization of 1-Phenyl-3-methylenecyclopentanol
Accurate characterization of the product is essential to confirm the success of the reaction. The following are the expected analytical data for 1-phenyl-3-methylenecyclopentanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the phenyl group, the methylene protons of the exocyclic double bond, the aliphatic protons of the cyclopentane ring, and the hydroxyl proton.
-
Aromatic protons: Multiplet in the range of δ 7.20-7.40 ppm.
-
Exocyclic methylene protons: Two singlets or closely spaced multiplets around δ 4.80-5.10 ppm.
-
Cyclopentane ring protons: Multiplets in the range of δ 1.80-2.80 ppm.
-
Hydroxyl proton: A broad singlet that may appear over a wide range, typically δ 1.5-3.0 ppm, and is D₂O exchangeable.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide evidence for the carbon skeleton of the product.
-
Aromatic carbons: Signals in the range of δ 125-145 ppm.
-
Quaternary carbon attached to the phenyl and hydroxyl groups: A signal around δ 80-85 ppm.
-
Exocyclic double bond carbons: Signals around δ 110 ppm (CH₂) and δ 150 ppm (quaternary).
-
Cyclopentane ring carbons: Signals in the aliphatic region, typically δ 30-50 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C stretch (exocyclic): An absorption band around 1650 cm⁻¹.
-
C-O stretch: An absorption band in the region of 1000-1200 cm⁻¹.
Trustworthiness and Self-Validation
The protocol described above is based on well-established principles of molybdenum-catalyzed reactions and has been designed to be robust and reproducible. The inclusion of detailed mechanistic explanations and characterization data provides a framework for self-validation. Researchers can compare their experimental results with the expected outcomes to confirm the identity and purity of their product. Any significant deviations from the expected data may indicate the presence of impurities or the formation of an unexpected product, prompting further investigation.
Conclusion
The molybdenum-catalyzed cycloisomerization of 2-phenyl-4-pentyn-2-ol is a powerful and efficient method for the synthesis of 1-phenyl-3-methylenecyclopentanol. This application note provides a comprehensive guide for researchers to successfully perform this reaction, from understanding the underlying mechanism to purifying and characterizing the final product. The insights and protocols presented herein are intended to empower scientists in their efforts to synthesize novel and complex molecules for a wide range of applications, including drug discovery and materials science.
References
-
McDonald, F. E., et al. (2002). Molybdenum carbonyl-catalyzed alkynol cycloisomerization: Preparation of 2-phenyl-2,3-dlhydrofuran. ResearchGate. [Link]
-
Yus, M., et al. (2003). Density Functional Study of Mo-Carbonyl-Catalyzed Alkynol Cycloisomerization. National Institutes of Health. [Link]
Sources
Grignard reaction mechanism for propargylation of acetophenone
Application Note: High-Fidelity Propargylation of Acetophenone via Grignard Chemistry
Executive Summary
The nucleophilic addition of propargyl groups to ketones, specifically acetophenone, is a cornerstone transformation in the synthesis of pharmaceutical intermediates, including homopropargyl alcohols used in antiretrovirals and antimycotics. However, this reaction is mechanistically deceptive. Unlike standard alkyl Grignard additions, propargyl Grignard reagents ($ \text{HC}\equiv\text{C-CH}_2\text{-MgX}
This guide delineates the mechanistic principles governing this equilibrium and provides a robust, field-validated Barbier-type Grignard protocol . By generating the organomagnesium species in situ, we circumvent the rapid dimerization (Wurtz coupling) typical of pre-formed propargyl Grignards, ensuring high yields and favorable regioselectivity for the homopropargyl alcohol (alkyne) over the allenyl isomer.
Mechanistic Deep Dive: The Metallotropic Challenge
The core challenge in propargylation is the ambident nucleophilicity of the organometallic intermediate. Upon reaction of propargyl bromide with magnesium, the resulting Grignard reagent does not exist as a static species. It fluctuates between the propargyl-magnesium and allenyl-magnesium forms.
The Equilibrium
(Propargyl Form)While the propargyl form is often thermodynamically less stable, the reaction outcome is dictated by the transition state geometry (SE2' mechanism) and the nature of the electrophile (acetophenone).
-
Kinetic Control: Reaction at the
-carbon of the propargyl species (or -carbon of the allenyl species) often proceeds via a cyclic six-membered transition state (Zimmerman-Traxler model), typically favoring the homopropargyl alcohol (alkyne product). -
Thermodynamic Drift: Higher temperatures or prolonged reaction times can favor the formation of the allenyl alcohol or equilibration of the product mixture.
Diagram: Metallotropic Equilibrium & Reaction Pathways
Figure 1: The metallotropic equilibrium of propargyl Grignard reagents and the bifurcation of reaction pathways leading to isomeric products.
Strategic Protocol: Magnesium-Mediated Barbier Propargylation
Why Barbier? Pre-forming propargyl magnesium bromide is hazardous and inefficient. The reagent is unstable and prone to rapid dimerization to form 1,5-hexadiyne. The Barbier conditions (simultaneous addition of halide and ketone to the metal) minimize the concentration of free Grignard reagent, suppressing side reactions and enhancing safety.
Reagents & Materials
| Component | Grade/Spec | Role |
| Acetophenone | >99%, Dry | Electrophile (Substrate) |
| Propargyl Bromide | 80% in Toluene* | Pronucleophile. Note: Pure form is shock-sensitive. |
| Magnesium Turnings | Grignard Grade | Metal source (Reductant) |
| THF (Tetrahydrofuran) | Anhydrous, Inhibitor-free | Solvent (favors monomeric Grignard species) |
| Mercuric Chloride (HgCl₂) | Catalyst (Trace) | Optional: Surface activator (Amalgamation) |
| Ammonium Chloride | Saturated Aq.[1] | Quenching agent |
Experimental Workflow
Step 1: Surface Activation
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Add Magnesium turnings (1.2 equiv) .
-
Activation: Add a crystal of iodine or a catalytic amount of HgCl₂ (1-2 mol%). Heat gently with a heat gun under N₂ flow until iodine vapor subsides or the Mg surface appears shiny.
-
Green Alternative: Wash Mg with dilute HCl, then absolute ethanol and ether, and dry under vacuum prior to use.
-
Step 2: The Barbier Initiation
-
Suspend the activated Mg in minimal anhydrous THF (just enough to cover).
-
Prepare a solution of Acetophenone (1.0 equiv) and Propargyl Bromide (1.2 equiv) in anhydrous THF (concentration ~1 M).
-
Add approximately 5-10% of this solution to the Mg turnings.
-
Observation: Look for turbidity, exotherm, or spontaneous boiling. If reaction does not start, sonicate or warm gently.
Step 3: Controlled Addition
-
Once initiated, add the remaining solution dropwise.
-
Temperature Control: Maintain the internal temperature between 0°C and 10°C using an ice-water bath.
-
Rationale: Lower temperatures favor the kinetic product (homopropargyl alcohol) and suppress Wurtz coupling.
-
-
Stir for 1-2 hours at room temperature after addition is complete.
Step 4: Quench & Isolation [2]
-
Cool the mixture to 0°C.
-
Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Workflow Diagram
Figure 2: Step-by-step workflow for the Magnesium-mediated Barbier propargylation of acetophenone.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Wurtz Coupling (Dimerization) | Use Barbier conditions (do not pre-form Grignard). Keep temperature <10°C during addition. |
| Reaction Stalls | Passivated Magnesium | Use "Rieke Magnesium" or activate mechanically/chemically (Iodine/Dibromoethane). |
| High Allene Content | Thermodynamic Equilibration | Reduce reaction temperature. Switch solvent to Diethyl Ether (favors propargyl form). Shorten reaction time. |
| Safety Incident | Runaway Exotherm | Propargyl bromide is highly reactive. Ensure efficient cooling and slow addition rates. |
Safety & Handling (Critical)
-
Propargyl Bromide: A potent lachrymator and shock-sensitive explosive in pure form. Always use the 80% solution in toluene. Handle only in a functioning fume hood.
-
Grignard Reagents: Pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Magnesium: Flammable solid. Class D fire extinguisher must be available.
References
-
Mechanism of Grignard Formation
-
Barbier Reaction Protocol
- Title: Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction.
- Source: ResearchG
-
URL:
-
Regioselectivity in Propargylation
- Title: Propargyl and allyl Grignard and zinc reagents.
- Source: Journal of Organic Chemistry (ACS).
-
URL:
-
General Grignard Mechanism
-
Acetophenone Synthesis Context
Sources
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 8. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]
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- 10. m.youtube.com [m.youtube.com]
- 11. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 13. scribd.com [scribd.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Grignard Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Propargyl Alcohol Synthesis & Rearrangement Reactions
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with propargyl alcohols and encountering challenges with rearrangement side reactions. We will provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategies, focusing specifically on the prevention of the Rupe rearrangement.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions surrounding the Rupe rearrangement and its relationship to the desired Meyer-Schuster pathway.
Q1: I'm trying to synthesize an α,β-unsaturated carbonyl compound from a tertiary propargyl alcohol, but I'm getting a significant, undesired side product. What is the Rupe rearrangement and why is it a problem?
A: The Rupe rearrangement is a common, acid-catalyzed side reaction that occurs with tertiary propargyl alcohols.[1][2] Instead of the expected α,β-unsaturated ketone or aldehyde from the desired Meyer-Schuster rearrangement, the Rupe pathway yields an α,β-unsaturated methyl ketone through a distinct mechanism involving an enyne intermediate.[1] This side reaction is problematic because it not only consumes your starting material, reducing the yield of your target molecule, but the resulting side product often has similar physical properties to the desired product, making purification difficult and time-consuming.
The reaction is particularly prevalent under strongly acidic conditions, which are traditionally used to promote these types of rearrangements.[1][3] The key structural feature of the starting material that enables this pathway is the presence of a tertiary alcohol adjacent to an alkyne.[4]
Q2: How can I differentiate between the Rupe and the Meyer-Schuster rearrangement pathways in my reaction?
A: The primary distinction lies in the substrate requirements and the final product structure, which are dictated by different mechanistic pathways involving a formal[1][4]-shift for the Rupe versus a[1][5]-shift for the Meyer-Schuster.[4] Both are acid-catalyzed rearrangements of propargylic alcohols.[4]
Here is a comparative summary:
| Feature | Meyer-Schuster Rearrangement | Rupe Rearrangement |
| Substrate | Secondary or Tertiary Propargylic Alcohols[1] | Exclusively Tertiary Propargylic Alcohols[1][4] |
| Key Intermediate | Allenic Carbocation / Allenol | Enyne[1] |
| Mechanistic Shift | Formal[1][5]-hydroxyl shift[4] | Formal[1][4]-hydroxyl shift followed by elimination/addition[4][6] |
| Product (Terminal Alkyne) | α,β-unsaturated Aldehyde[1] | α,β-unsaturated Methyl Ketone[1] |
| Product (Internal Alkyne) | α,β-unsaturated Ketone[1] | α,β-unsaturated Methyl Ketone[4] |
Q3: What specific experimental conditions favor the formation of the unwanted Rupe side product?
A: The Rupe rearrangement is predominantly favored by harsh reaction conditions.[7] Key factors include:
-
Strong Brønsted Acids: The use of concentrated protic acids like sulfuric acid (H₂SO₄), formic acid, or acetic acid is a primary driver for this pathway.[3]
-
High Temperatures: Elevated reaction temperatures provide the activation energy needed for the dehydration step that initiates the Rupe mechanism.[3]
-
Substrate Structure: The reaction is specific to tertiary alcohols that possess available hydrogen atoms on an adjacent carbon (the α-position), allowing for the elimination step to form the enyne intermediate.[4]
Part 2: Troubleshooting Guide - Strategies to Suppress the Rupe Rearrangement
This section provides actionable solutions to common experimental problems, focusing on catalyst selection and protocol optimization.
Q4: My reaction is producing a mixture of products. How do I definitively identify the Rupe side product?
A: Characterization of the product mixture is critical. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: Look for the appearance of a new vinyl proton signal and a methyl ketone singlet (~2.1-2.4 ppm) that corresponds to the Rupe product. Compare the integration of this signal to the signals of your desired Meyer-Schuster product to quantify the ratio.
-
¹³C NMR: The presence of a carbonyl carbon signal for a methyl ketone (~195-205 ppm) is another key indicator.
-
Mass Spectrometry (GC-MS or LC-MS): Both the desired product and the Rupe side product are isomers and will have the same mass. However, GC or LC will separate them, allowing you to see the number of components in your mixture and their relative abundance. The fragmentation patterns in MS may also provide structural clues.
Q5: What is the most effective first-line strategy to minimize the Rupe rearrangement?
A: The most impactful change you can make is to move away from strong, traditional acid catalysts.[1] The modern consensus is to use milder transition metal or Lewis acid catalysts .[1][3] These catalysts activate the alkyne through a different mechanism that favors the[1][5]-shift of the Meyer-Schuster pathway without promoting the harsh dehydration required for the Rupe rearrangement.[3]
Summary of Recommended Catalyst Systems
| Catalyst Type | Examples | Typical Conditions | Advantage |
| Transition Metals | Ru-based, Ag-based (e.g., AgSbF₆), Au-based catalysts[1][5] | Mild temperatures (often room temp), neutral or slightly acidic | High selectivity for Meyer-Schuster, avoids harsh conditions. |
| Lewis Acids | InCl₃[1] | Often combined with microwave irradiation for speed and efficiency | Excellent yields, short reaction times, good stereoselectivity.[1] |
| Brønsted Acids | Hypophosphorus acid (H₃PO₂)[3] | Technical grade toluene, often mild heat | Commercially available, efficient, and avoids strong mineral acids.[3] |
Q6: Can you provide a reliable, field-tested protocol using a mild catalyst to favor the Meyer-Schuster rearrangement?
A: Certainly. Gold-catalyzed rearrangements are well-established for their mildness and efficiency.[8] The following is a general protocol for the gold-catalyzed Meyer-Schuster rearrangement of a tertiary propargyl alcohol.
Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement
-
Objective: To synthesize an α,β-unsaturated ketone from a tertiary propargyl alcohol while minimizing the formation of the Rupe side product.
-
Reagents & Equipment:
-
Tertiary propargyl alcohol (1.0 equiv)
-
Gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf, 1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the gold catalyst precursor (e.g., Ph₃PAuCl, 0.02 equiv) and the silver salt activator (e.g., AgOTf, 0.02 equiv).
-
Add anhydrous solvent (e.g., DCM, 0.1 M concentration relative to substrate) and stir the mixture for 10-15 minutes at room temperature. A white precipitate of AgCl will form.
-
Add the tertiary propargyl alcohol (1.0 equiv) to the flask via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Reactions are often complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by filtering it through a short plug of silica gel, washing with a suitable solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired α,β-unsaturated ketone.
-
Self-Validation: The success of this protocol is validated by the high chemoselectivity for the Meyer-Schuster product. Analysis of the crude reaction mixture by ¹H NMR should show minimal (<5%) formation of the corresponding Rupe methyl ketone.
Part 3: Advanced Strategies and Synthesis Best Practices
Q7: My substrate is extremely sensitive, and even mild Lewis acids are causing degradation. What are my options?
A: In cases of highly sensitive substrates, a rearrangement strategy may not be ideal. Consider alternative synthetic routes that build the desired α,β-unsaturated carbonyl moiety without proceeding through a propargyl alcohol intermediate. One potential strategy is to use an Oxy-Cope rearrangement . This involves the synthesis of a 1,5-diene-3-ol, which upon deprotonation and heating, rearranges to form an enolate that can be quenched to yield the desired unsaturated ketone. This pericyclic reaction proceeds under different conditions and can avoid the carbocationic intermediates that lead to Rupe products.[9]
Q8: How can I ensure the quality of my propargyl alcohol starting material to prevent downstream issues?
A: The purity of your starting material is paramount. Propargyl alcohols are typically synthesized via the nucleophilic addition of a metal acetylide to a ketone or aldehyde.[5][10] A robust protocol is essential.
General Protocol: Synthesis of Tertiary Propargyl Alcohols
-
Objective: To synthesize a pure tertiary propargyl alcohol starting material.
-
Reagents & Equipment:
-
Terminal Alkyne (1.1-1.5 equiv)
-
Strong base (e.g., n-BuLi or Grignard reagent, 1.0-1.4 equiv)
-
Ketone (1.0 equiv)
-
Anhydrous ether or THF
-
Inert atmosphere setup
-
-
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add the strong base (e.g., n-BuLi in hexanes) dropwise. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
Add a solution of the ketone in anhydrous THF dropwise to the cooled acetylide solution.
-
Allow the reaction to stir at -78°C for 1-2 hours, then let it warm slowly to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography. Crucially, ensure all acidic residue from the silica gel is removed from the final product if it is to be used in a rearrangement reaction.
-
References
-
Meyer–Schuster rearrangement - Wikipedia. [Link]
-
Rupe Rearrgment | PPTX - Slideshare. [Link]
-
Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. [Link]
-
Rupe Rearrangement - YouTube. [Link]
-
Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT - YouTube. [Link]
-
Elimination and Rupe rearrangement. | Download Scientific Diagram - ResearchGate. [Link]
-
tandem reduction/cyclization of o- nitrophenyl propargyl alcohols—a novel synthesis of - DTIC. [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
The Cope and Claisen Rearrangements - Master Organic Chemistry. [Link]
-
Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 4. Rupe Rearrgment | PPTX [slideshare.net]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
Removing allenic impurities from 2-Phenyl-4-pentyn-2-ol crude product
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of allenic impurities from crude 2-Phenyl-4-pentyn-2-ol. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity of your research and development workflows.
Introduction: The Challenge of Allenic Impurities
The synthesis of tertiary propargyl alcohols like 2-Phenyl-4-pentyn-2-ol, often accomplished via a Grignard reaction, can be accompanied by the formation of an isomeric allenic impurity.[1][2][3] This side-product arises from the rearrangement of the propargyl Grignard reagent, leading to a mixture that can be challenging to separate due to the similar physical properties of the alkyne and allene isomers. This guide will equip you with the necessary knowledge to diagnose and resolve this common purification challenge.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-Phenyl-4-pentyn-2-ol, providing a logical workflow from problem identification to resolution.
Issue 1: My NMR spectrum shows unexpected peaks, suggesting an impurity. How can I confirm the presence of an allenic impurity?
Answer:
The primary allenic impurity expected from the synthesis of 2-Phenyl-4-pentyn-2-ol is 2-phenylpenta-3,4-dien-2-ol. You can identify this impurity in your crude product's ¹H NMR spectrum by looking for characteristic signals of the allene protons, which typically appear as a multiplet in the range of δ 4.5-5.5 ppm. The terminal alkyne proton of your desired product, 2-Phenyl-4-pentyn-2-ol, will present as a triplet at approximately δ 2.0-2.5 ppm.
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying allenic impurities.
Issue 2: I've confirmed the presence of the allenic impurity. What is the most straightforward purification method to try first?
Answer:
For crystalline or solid crude products, recrystallization is often the most efficient initial purification step. This technique relies on the differential solubility of your desired product and the impurity in a given solvent system.
Experimental Protocol: Recrystallization
-
Solvent Screening: The ideal recrystallization solvent (or solvent pair) is one in which 2-Phenyl-4-pentyn-2-ol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen include hexane/ethyl acetate, hexane/diethyl ether, and toluene.[4]
-
Dissolution: In a flask, dissolve your crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization of the desired 2-Phenyl-4-pentyn-2-ol. The allenic impurity should preferentially remain in the mother liquor.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Purity Assessment: Analyze the purified crystals by ¹H NMR to confirm the absence of the allenic impurity.
Solvent Selection Guide for Recrystallization
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | A good starting point, offering a wide polarity range to fine-tune solubility.[4] |
| Hexane/Diethyl Ether | Suitable for compounds that are highly soluble in ether; hexane acts as the anti-solvent.[4] |
| Toluene | Can be effective for aromatic compounds, but ensure your product is not overly soluble at room temperature. |
Issue 3: Recrystallization was ineffective or my product is an oil. What is the next best purification technique?
Answer:
Flash column chromatography is a highly effective method for separating compounds with different polarities, such as your target alkyne and the slightly less polar allenic impurity.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.[5]
-
Mobile Phase Selection: A common mobile phase for separating compounds of this nature is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary.[6][7]
-
Column Packing: Properly pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The less polar allenic impurity should elute before the more polar 2-Phenyl-4-pentyn-2-ol.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Phenyl-4-pentyn-2-ol.
Purification Workflow
Caption: General purification workflow for 2-Phenyl-4-pentyn-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the formation of the allenic impurity?
A1: The allenic impurity, 2-phenylpenta-3,4-dien-2-ol, likely forms from the reaction of acetophenone with the rearranged allenyl Grignard reagent. The propargyl Grignard reagent can exist in equilibrium with its allenyl isomer. While the propargyl form is generally favored, the reaction with the ketone can proceed through either isomer, leading to a mixture of products.
Reaction Scheme
Caption: Formation of desired product and allenic impurity.
Q2: Are there any chemical methods to selectively remove the desired terminal alkyne?
A2: Yes, for terminal alkynes like 2-Phenyl-4-pentyn-2-ol, you can exploit the acidity of the terminal proton. One method involves the formation of a copper(I) acetylide precipitate.[8]
Experimental Protocol: Chemical Separation via Copper(I) Acetylide Formation
-
Precipitation: Dissolve the crude mixture in a suitable solvent (e.g., ethanol). Add a solution of copper(I) chloride in aqueous ammonia.[8] The terminal alkyne will form a solid copper acetylide precipitate, while the allenic impurity remains in solution.
-
Isolation: Filter the precipitate and wash it thoroughly to remove any entrained allene.
-
Regeneration: Suspend the copper acetylide precipitate in a suitable solvent and treat it with a dilute acid (e.g., HCl) to regenerate the pure terminal alkyne.
-
Extraction and Drying: Extract the regenerated alkyne into an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
Caution: Copper acetylides can be explosive when dry. Handle with care and do not allow the precipitate to dry completely before the regeneration step.
Q3: Can I use distillation to purify 2-Phenyl-4-pentyn-2-ol?
A3: While distillation is a common purification technique, the boiling points of 2-Phenyl-4-pentyn-2-ol and its allenic isomer are likely to be very close, making separation by simple distillation challenging. Fractional distillation under reduced pressure might be possible but would require a highly efficient column. For laboratory-scale purification, chromatography is generally more effective.
References
- Filo. (2025, October 7). you want to synthesize another molecule 2 phenylpropan-2 ol for the forma...
- BenchChem. (2025). Common side reactions in the synthesis of 2-Phenyl-2-propanol.
- Organic Chemistry Portal. Grignard Reaction.
- ResearchGate. (2015, May 26).
- Chemistry LibreTexts. (2024, March 24). 9.
- ResearchGate. (2025, August 6).
- Sigma-Aldrich. 2-PHENYL-4-PENTEN-2-OL AldrichCPR.
- Reddit. (2019, December 18).
- PMC - NIH. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
- Google Patents.
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- PubChem. 2-Phenyl-4-penten-2-ol | C11H14O | CID 143761.
- Organic Chemistry Portal.
- Google Patents.
- University of Rochester, Department of Chemistry.
- Organic Syntheses Procedure. Pyridine, 2-phenyl-.
- ACS Publications.
- Thieme. Product Class 3: Propargylic Alcohols.
- PubMed Central.
- Master Organic Chemistry. (2013, June 11).
- ResearchGate. (2017). (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)
- ACS Publications. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols | The Journal of Organic Chemistry.
- Chemistry Steps. Alkynes to Alkenes.
- Google Patents. US2527358A - Process of purifying propargyl alcohol.
- TCI AMERICA. 2-Phenyl-4-penten-2-ol 4743-74-2.
- Cheméo. Chemical Properties of 4-Pentyn-2-ol (CAS 2117-11-5).
- ChemicalBook. 4-PENTYN-2-OL(2117-11-5) IR Spectrum.
- National Institute of Standards and Technology. 4-Pentyn-2-ol - the NIST WebBook.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Propargylation of Acetophenone
Welcome to the technical support center for the synthesis of 1-phenylpent-4-yn-1-one via the reaction of acetophenone and propargyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format.
Section 1: Reaction Fundamentals and Mechanism
Q1: What is the primary reaction pathway between acetophenone and propargyl bromide?
The reaction is a classic example of enolate alkylation. Acetophenone is first deprotonated at the α-carbon (the carbon adjacent to the carbonyl group) by a suitable base to form a nucleophilic enolate. This enolate then attacks the electrophilic propargyl bromide in a nucleophilic substitution reaction (SN2) to form the desired C-alkylated product, 1-phenylpent-4-yn-1-one.
The overall transformation is as follows:
Acetophenone + Propargyl Bromide → 1-Phenylpent-4-yn-1-one
Q2: What is the detailed mechanism for this reaction?
The reaction proceeds in two primary steps:
-
Enolate Formation: A base removes an acidic α-hydrogen from acetophenone, creating a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom.[1][2]
-
Nucleophilic Attack (Alkylation): The enolate, acting as a nucleophile, attacks the electrophilic methylene carbon of propargyl bromide. The bromide ion serves as the leaving group, resulting in the formation of a new carbon-carbon bond.
Caption: Reaction mechanism for the C-alkylation of acetophenone.
Section 2: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges encountered during the reaction, providing explanations and actionable solutions.
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common problem that can stem from several factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q4: I am observing a significant amount of the O-alkylated side product (1-phenoxy-2-propyne). How can I favor C-alkylation?
The formation of C- vs. O-alkylated products is a classic problem in enolate chemistry, governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[3] To favor the desired C-alkylation, several parameters can be adjusted.
Caption: Competing pathways of C- versus O-alkylation.
Key Strategies to Promote C-Alkylation:
-
Solvent Choice: Use weakly coordinating solvents like tetrahydrofuran (THF) or diethyl ether.[4][5] These solvents promote the aggregation of the enolate and keep the counter-ion (like Li⁺) closely associated with the oxygen, sterically hindering O-alkylation and making the carbon a more accessible nucleophilic site.[4] Strongly coordinating polar aprotic solvents like DMSO or HMPA solvate the cation, creating a more "naked" and reactive enolate where the more electronegative oxygen atom is more likely to attack.[4][5]
-
Counter-ion Effect: Use bases with small counter-ions, such as those containing lithium (e.g., LDA, n-BuLi). The smaller Li⁺ ion coordinates more tightly to the oxygen atom compared to larger ions like Na⁺ or K⁺, thus favoring C-alkylation.[1][5]
-
Temperature: Lowering the reaction temperature generally increases the selectivity for C-alkylation.
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Dimethyl Sulfoxide (DMSO), HMPA | Weakly coordinating solvents keep the counter-ion near the oxygen, blocking it.[4][5] |
| Base Counter-ion | Li⁺ (from LDA, n-BuLi) | K⁺ (from KH, KHMDS) | Smaller cations coordinate more tightly to oxygen, increasing the steric hindrance for O-attack.[1] |
| Leaving Group | Softer leaving groups (I⁻, Br⁻) | Harder leaving groups (OTs⁻, OTf⁻) | Follows HSAB principle; the soft carbon of the enolate prefers to attack the soft electrophile.[3] |
Q5: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. What's happening?
This often indicates polymerization of the propargyl bromide. Propargyl bromide is a reactive molecule that can undergo polymerization, especially in the presence of bases, heat, or certain metal impurities.[6]
Preventative Measures:
-
Use Fresh Reagents: Use freshly distilled or purchased propargyl bromide.
-
Control Temperature: Add the propargyl bromide slowly at a low temperature (e.g., -78 °C or 0 °C) to dissipate the heat of the reaction.
-
Avoid Excess Base: Use a stoichiometric amount of base relative to the acetophenone to avoid having excess base that can react directly with the propargyl bromide.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent side reactions initiated by oxygen.
Q6: I'm observing both mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
The mono-alkylated product (1-phenylpent-4-yn-1-one) still has an acidic α-hydrogen and can be deprotonated by any remaining base to form a new enolate, which can then react with another molecule of propargyl bromide.
Strategies to Favor Mono-alkylation:
-
Stoichiometry: Use a slight excess of acetophenone relative to the base and propargyl bromide. This ensures the base is consumed before it can deprotonate the product.
-
Controlled Addition: Add the propargyl bromide slowly to a solution of the pre-formed enolate. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Use of a Strong Base: Using a strong base like LDA to pre-form the enolate quantitatively before adding the propargyl bromide is highly effective. This ensures there is no competing deprotonation of the product by the initial base.[2]
Section 3: Recommended Experimental Protocols
Protocol 1: C-Alkylation using Lithium Diisopropylamide (LDA)
This protocol is designed for high efficiency and selectivity by ensuring complete conversion of acetophenone to its lithium enolate before the alkylating agent is introduced.[2]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Propargyl bromide
-
Saturated aqueous NH₄Cl solution
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.05 eq.) via syringe. Slowly add n-BuLi (1.0 eq.) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add propargyl bromide (1.1 eq.) dropwise to the enolate solution at -78 °C. The yellow color of the enolate should fade.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: C-Alkylation using Phase Transfer Catalysis (PTC)
This method offers a greener and often operationally simpler alternative, avoiding cryogenic temperatures and pyrophoric reagents.[7][8]
Materials:
-
Acetophenone
-
Propargyl bromide
-
Toluene or another suitable organic solvent
-
Aqueous sodium hydroxide (e.g., 50% w/w)
-
Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt (catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, add acetophenone (1.0 eq.), toluene, and tetrabutylammonium bromide (0.05-0.1 eq.).
-
Addition of Base: Begin vigorous stirring and add the aqueous sodium hydroxide solution (2.0-3.0 eq.).
-
Alkylation: Add propargyl bromide (1.1 eq.) dropwise to the rapidly stirring biphasic mixture. An exotherm may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until TLC analysis indicates consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with toluene or ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7842, Propargyl bromide. Retrieved from [Link]
-
Master Organic Chemistry (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link][1]
-
Chemistry LibreTexts (2020). 23.2: Enols, Enolate Ions and Tautomerization. Retrieved from [Link][2]
-
Diaz-Ortiz, A., et al. (1993). On the Selective Butylation of Acetophenone by Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. This reference discusses the challenges of acetophenone alkylation, including competition from O-alkylation and aldol reactions.[7]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. This document outlines factors affecting C- vs O-alkylation, including solvent, counter-ion, and leaving group effects.[5]
-
University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 2. This resource details the effect of solvent on enolate reactivity, distinguishing between weakly and strongly coordinating solvents.[4]
-
Reddit r/chemistry. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? This discussion provides a practical overview of HSAB theory applied to enolate alkylation.[3]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. This guide highlights the advantages of PTC as a green chemistry technique.[8]
-
Bachman, G. L., & Yamataka, H. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry. This paper provides a computational analysis of the factors favoring O-alkylation.[9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
Technical Support Center: Purification of 2-Phenyl-4-pentyn-2-ol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the separation of the tertiary alcohol, 2-Phenyl-4-pentyn-2-ol, from unreacted acetophenone starting material. This scenario is a common challenge following synthesis via Grignard or similar organometallic addition reactions.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant amount of unreacted acetophenone in my crude product mixture?
This is a common issue that typically points to suboptimal conditions during the Grignard reaction. The primary causes include:
-
Grignard Reagent Degradation: Organomagnesium halides are potent bases and nucleophiles that are highly sensitive to moisture and atmospheric carbon dioxide.[1] Inadequate drying of glassware or solvents, or exposure to air, will quench the reagent before it can react with the acetophenone.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Factors such as insufficient reaction time, improper temperature control, or poor mixing can lead to a mixture of starting material and product.
-
Steric Hindrance: While less of a factor with acetophenone, sterically hindered ketones can be slow to react with bulky Grignard reagents, potentially leading to lower conversion rates.[2]
Q2: What are the principal methods for separating 2-Phenyl-4-pentyn-2-ol from acetophenone?
The separation strategy hinges on the distinct physicochemical properties of the two molecules. The tertiary alcohol product is significantly more polar than the starting ketone due to its hydroxyl (-OH) group, which can act as a hydrogen bond donor.
The three most effective methods are:
-
Flash Column Chromatography: The preferred method for most lab scales, offering high resolution based on the polarity difference.
-
Vacuum Fractional Distillation: A viable option for larger quantities, exploiting the difference in boiling points between the two compounds.
-
Chemical Extractive Separation: A classic chemical method that involves converting the ketone into a water-soluble derivative, allowing for simple liquid-liquid extraction.
Q3: How do I choose the best separation method for my experiment?
The choice depends on scale, desired purity, and available equipment:
-
For High Purity & Small to Medium Scale (< 20 g): Flash column chromatography is the gold standard. It provides the highest resolution and, when performed correctly, yields exceptionally pure product.
-
For Large Scale (> 20 g): Vacuum fractional distillation is often more practical and economical for larger batches. It is faster than running multiple large columns but may require more optimization to achieve high purity.
-
When Chromatography is Not an Option: Chemical extraction using sodium bisulfite is an effective, albeit more chemically intensive, alternative. It is excellent for completely removing the ketone impurity.[3]
Physicochemical Data for Separation Strategy
A successful separation begins with understanding the physical properties of the compounds involved.
| Property | Acetophenone | 2-Phenyl-4-pentyn-2-ol | Rationale for Separation |
| Molar Mass | 120.15 g/mol [4] | 160.21 g/mol [] | The mass difference contributes to a significant boiling point differential. |
| Boiling Point | 202 °C (at 1 atm)[6] | Est. >220 °C (at 1 atm) | The higher molecular weight and hydrogen bonding of the alcohol result in a substantially higher boiling point, making vacuum distillation feasible. |
| Polarity (LogP) | 1.65[7] | 1.92 (calculated)[] | The alcohol is more polar due to the hydroxyl group. This difference is the basis for separation by column chromatography. |
| Key Functional Group | Ketone (C=O) | Tertiary Alcohol (-OH) | The ketone can react with bisulfite to form a water-soluble adduct; the tertiary alcohol will not.[3] |
Troubleshooting Guide 1: Flash Column Chromatography
This is the most widely applicable technique for this specific separation. The principle relies on the differential adsorption of the compounds to a polar stationary phase (like silica gel).[8] The less polar acetophenone will travel through the column faster (elute first), while the more polar 2-phenyl-4-pentyn-2-ol will be retained longer and elute later.[9]
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Q: My separation is poor; the spots are overlapping on the TLC plate and the fractions are mixed. What should I do?
A: This is a classic solvent system issue. The polarity of your eluent is too high, causing both compounds to move too quickly up the TLC plate (high Rf values) and through the column.
-
The Causality: In adsorption chromatography, there is an equilibrium between the compound being adsorbed to the stationary phase (silica) and dissolved in the mobile phase (eluent). A highly polar eluent competes effectively with your compounds for binding sites on the silica, causing even polar compounds to spend more time in the mobile phase and travel faster.
-
The Solution: Decrease the polarity of your eluent. The goal is to achieve a good separation on the TLC plate, ideally with the less polar acetophenone having an Rf of ~0.5-0.6 and your target alcohol having an Rf of ~0.2-0.3.
-
Actionable Step: If you are using a 20:80 mixture of ethyl acetate:hexanes, try decreasing the polarity to 10:90 or 5:95 ethyl acetate:hexanes. Run a new TLC plate with these systems to find the one that gives the best separation before attempting the column.
-
Q: How do I properly select and prepare the solvent system and column?
A: Proper preparation is critical for a successful separation.
-
Step 1: TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the ideal eluent. Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The best system will show clear separation between the acetophenone and the alcohol.
-
Step 2: Column Packing: Use the "slurry method" for a homogeneously packed column. Mix your silica gel with the chosen eluent to form a thin slurry, then pour it into the column and allow it to settle with gentle tapping. A well-packed column prevents channeling and ensures even bands.
-
Step 3: Loading the Sample: Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and dissolves a wide range of compounds). For best results, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique prevents band broadening and improves separation.
Troubleshooting Guide 2: Vacuum Fractional Distillation
For larger scales, distillation separates components based on differences in their boiling points.[10] Because high temperatures can cause decomposition of organic molecules, performing the distillation under reduced pressure (vacuum) is essential. This lowers the boiling points of all components, allowing the separation to occur at a safer, lower temperature.
Q: I'm not achieving a clean separation between the acetophenone and my product fractions. What's wrong?
A: Ineffective fractional distillation is usually due to an insufficient number of theoretical plates or too rapid a distillation rate.
-
The Causality: Each condensation-vaporization cycle within the fractionating column enriches the vapor in the more volatile component (acetophenone).[11] If the column is not efficient enough (too short, not packed properly) or the distillation is too fast, equilibrium is not achieved, and the separation is poor.
-
The Solution:
-
Improve Column Efficiency: Use a longer fractionating column or one packed with a high-surface-area material like Vigreux indentations, Raschig rings, or metal sponges. This increases the number of theoretical plates.
-
Slow Down the Distillation: Heat the distillation flask slowly and evenly. Aim for a distillation rate of about 1 drop per second. This allows the vapor-liquid equilibrium to be established on each theoretical plate.
-
Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling.
-
Troubleshooting Guide 3: Chemical Extractive Separation via Bisulfite Adduct Formation
This method leverages the reactivity of the ketone functional group. Acetophenone, as a methyl ketone, reacts with a saturated aqueous solution of sodium bisulfite to form a solid, water-soluble adduct.[3] The tertiary alcohol product does not react.
Q: My yield of 2-Phenyl-4-pentyn-2-ol is low after performing the bisulfite extraction. Where did my product go?
A: Product loss during this procedure can occur from emulsion formation during extraction or from the product having some solubility in the aqueous phase.
-
The Causality: Vigorous shaking of the separatory funnel can create a stable emulsion, trapping your organic product at the interface between the aqueous and organic layers. Furthermore, while the alcohol is primarily organic-soluble, it retains some minimal water solubility due to its hydroxyl group.
-
The Solution:
-
Preventing Emulsions: Do not shake the separatory funnel vigorously. Instead, use a gentle, swirling inversion motion to mix the layers. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it up.
-
Maximizing Recovery: After separating the organic layer containing your product, re-extract the aqueous layer one or two more times with a fresh portion of your organic solvent (e.g., diethyl ether or ethyl acetate). This will recover any product that may have partitioned into the aqueous phase. Combine all organic extracts before drying and evaporating the solvent.
-
Detailed Protocol: Bisulfite Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite. Stopper the funnel and mix gently for 5-10 minutes.[12] A white precipitate of the acetophenone-bisulfite adduct should form.
-
Separation: Add water to dissolve the precipitate. Allow the layers to separate. Drain the lower aqueous layer (which now contains the acetophenone as its bisulfite adduct).
-
Washing: Wash the remaining organic layer with brine to remove any residual water-soluble components.
-
Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-Phenyl-4-pentyn-2-ol.
-
Validation: Confirm the absence of acetophenone in your final product using TLC or GC-MS.
References
-
Process for removing a ketone and/or aldehyde impurity. Google Patents.
-
Introduction to Fractional distillation | Distillation procedure| Home Revise. YouTube.
-
The Fractional Distillation of a Binary Mixture. University of Missouri–St. Louis.
-
Separation techniques: Chromatography. National Center for Biotechnology Information (NCBI).
-
Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene. Google Patents.
-
Separation of mixtures containing alcohols, aldehydes, and ketones. Google Patents.
-
Acetophenone recovery and purification. Google Patents.
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments).
-
2-PHENYL-4-PENTEN-2-OL Properties. LookChem.
-
Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. ResearchGate.
-
2-Phenyl-4-penten-2-ol. PubChem.
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Column chromatography. Columbia University.
-
Performing Column Chromatography. Professor Dave Explains.
-
What is Fractional Distillation? The Chemistry Blog.
-
Grignard Reaction. Organic Chemistry Portal.
-
2-PHENYL-4-PENTEN-2-OL. Sigma-Aldrich.
-
Method for Isolation and Detection of Ketones Formed from High-Temperature Naphthenic Acid Corrosion. ResearchGate.
-
Acetophenone to 2-phenylbutan-2-ol. Doubtnut.
-
Reduction of a Ketone. Tyler Parra.
-
Acetophenone Product Description. ChemicalBook.
-
Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor.
-
Column chromatography. BYJU'S.
-
Simple and fractional distillations. Khan Academy.
-
Chemical Properties of Acetophenone (CAS 98-86-2). Cheméo.
-
2-Phenyl-4-pentyn-2-ol. BOC Sciences.
-
The Grignard Reaction Mechanism. Chemistry Steps.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information (NCBI).
-
ICSC 1156 - ACETOPHENONE. INCHEM.
-
Process for separating mixtures containing carbonyl compounds and corresponding alcohols. Google Patents.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
ACETOPHENONE. CAMEO Chemicals.
-
Acetophenone. Encyclopædia Britannica.
-
Chemical Properties of 4-Pentyn-2-ol (CAS 2117-11-5). Cheméo.
-
2-Phenylpent-4-en-1-ol. PubChem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 7. 98-86-2 CAS MSDS (Acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. columbia.edu [columbia.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Controlling Temperature to Avoid Polymerization of Terminal Alkynes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with terminal alkynes. Uncontrolled polymerization, often initiated by thermal energy, is a critical safety and experimental challenge. This resource provides in-depth troubleshooting advice and frequently asked questions to help you handle these reactive compounds safely and effectively, ensuring the integrity of your experiments.
Section 1: Troubleshooting Guide for Uncontrolled Polymerization
This section addresses specific problems you might encounter during your work. Each entry follows a logical progression from problem identification to prevention.
Q1: I observed a sudden, rapid temperature increase and solidification of my terminal alkyne during a reaction. What happened and what should I do?
A1: You have likely experienced a runaway thermal polymerization. This is a hazardous situation where the heat generated by the exothermic polymerization reaction accelerates the reaction rate, leading to a rapid increase in temperature and pressure.
Immediate Actions:
-
Safety First: If the reaction is in a sealed vessel, evacuate the immediate area and alert your safety officer. Do not attempt to cool a rapidly accelerating reaction, as thermal shock could cause vessel failure.
-
Controlled Venting: If the vessel is equipped with a pressure relief system, allow it to function.
-
After the Event: Once the reaction has subsided and the area is safe, treat the solid polymer as hazardous waste. Do not attempt to salvage the material.
Root Cause Analysis & Prevention:
-
Localized Overheating: Hot spots from a heating mantle, an unstirred reaction mixture, or a poorly controlled oil bath can initiate polymerization.
-
Preventative Protocol: Always use a well-calibrated oil or water bath with vigorous stirring to ensure even heat distribution. Monitor the internal reaction temperature, not just the bath temperature.
-
-
Absence of Inhibitor: Commercial alkynes are shipped with inhibitors (e.g., hydroquinone, 4-tert-butylcatechol). If you removed the inhibitor for your reaction and did not use the alkyne promptly, it becomes highly susceptible to polymerization.[1]
-
Preventative Protocol: Purify only the amount of alkyne needed for the immediate experiment. Store the purified, inhibitor-free alkyne at low temperatures (see Table 1) and use it within a few hours.
-
-
Contamination: Trace amounts of metals, particularly copper or palladium, can catalyze polymerization.[2][3][4] These can be introduced from previous reactions, spatulas, or impure reagents.
-
Preventative Protocol: Use scrupulously clean, acid-washed glassware. Employ metal-scavenging agents if contamination is suspected.
-
Q2: My purified terminal alkyne turned viscous and discolored after storage in the refrigerator. Is it still usable?
A2: No, it is not recommended for use. The increased viscosity and color change are clear indicators of oligomerization or partial polymerization. Using this material will lead to inaccurate reagent stoichiometry, introduction of impurities, and potentially catalyze further, more aggressive polymerization in your reaction.
Diagnostic Steps:
-
Visual Inspection: Note the color (often yellow to brown) and viscosity.
-
Analytical Confirmation (Optional, use caution): A proton NMR (¹H NMR) spectrum can confirm the presence of polymer by showing broad, unresolved peaks in the aliphatic and aromatic regions, alongside diminished signals for the terminal alkyne proton. Size Exclusion Chromatography (SEC) can also reveal a distribution of higher molecular weight species.[5]
Corrective Action & Prevention:
-
Disposal: Dispose of the oligomerized alkyne according to your institution's hazardous waste procedures.
-
Prevention - Storage Protocol:
-
Inhibitor is Key: For long-term storage, do not remove the manufacturer's inhibitor.[6]
-
Temperature Control: Store the material in a refrigerator or freezer, adhering to the supplier's recommendations (see Table 1).
-
Inert Atmosphere: Oxygen can contribute to radical formation. Store alkynes under an inert atmosphere (Nitrogen or Argon).
-
Avoid Light: Store in an amber bottle or protect from light, as photo-initiation can occur.[6]
-
Q3: I am running a transition-metal-catalyzed cross-coupling reaction (e.g., Sonogashira) and observing significant formation of a dark, insoluble byproduct. What is causing this?
A3: You are likely observing Glaser-Hay coupling or related oxidative homocoupling of your terminal alkyne, which forms polydiacetylenes. [7][8][9] This side reaction is often catalyzed by the same copper(I) co-catalyst used in Sonogashira reactions, especially in the presence of oxygen.[10]
Troubleshooting Workflow:
The following diagram outlines a decision-making process to diagnose and solve this issue.
Caption: Troubleshooting workflow for byproduct formation in cross-coupling reactions.
Detailed Protocols:
-
Protocol for Rigorous Degassing:
-
Assemble your reaction glassware containing the solvent and heat-stable reagents.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once solid, apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture under an inert gas (Argon or Nitrogen).
-
Repeat this "Freeze-Pump-Thaw" cycle at least three times to ensure complete removal of dissolved oxygen.
-
-
Protocol for Mitigating Glaser Coupling:
-
Reduce Catalyst: Titrate down the concentration of your Cu(I) source to the lowest effective level.
-
Add a Reducing Agent: Including a mild reducing agent, such as a small amount of ascorbic acid or hydroxylamine, can help keep the copper in the +1 oxidation state and prevent the oxidative mechanism required for Glaser coupling.[11][12]
-
Maintain Low Temperatures: Running the reaction at lower temperatures, even if it requires longer reaction times, can significantly suppress the homocoupling side reaction.[12]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the safe handling, storage, and chemistry of terminal alkynes.
Q4: What is the fundamental mechanism of thermally induced alkyne polymerization?
A4: While multiple pathways can exist depending on the specific alkyne and conditions, a common mechanism involves a [2+2+2] cyclotrimerization, which can be thermally initiated or metal-catalyzed, leading to aromatic compounds.[13] For many conjugated alkynes like phenylacetylene, thermal polymerization can proceed through a series of cycloaddition reactions, ultimately forming complex, cross-linked polymeric structures.[14] The reaction is highly exothermic, which is why it can become self-accelerating if not properly controlled. Some highly reactive alkynes, like propargyl alcohol, can undergo catastrophic thermal decomposition, especially in the presence of bases.[15][16]
Q5: How do polymerization inhibitors work, and when should I remove them?
A5: Polymerization inhibitors are radical scavengers.[1] They are typically phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or 4-tert-butylcatechol (TBC).[1] They function by reacting with and quenching radical species that initiate the polymerization chain reaction. This provides an induction period during which the monomer remains stable.
When to Remove Inhibitors: You should only remove the inhibitor immediately before using the alkyne in a reaction where the inhibitor might interfere (e.g., radical polymerizations, or reactions sensitive to phenols).
Protocol for Inhibitor Removal (Basic Wash):
-
Dissolve the inhibited alkyne in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with an aqueous base solution (e.g., 1M NaOH) in a separatory funnel to deprotonate and extract the phenolic inhibitor into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure, avoiding excessive heat.
-
Crucially: Use the purified alkyne immediately.
Q6: What are the recommended storage conditions for common terminal alkynes?
A6: Proper storage is the most effective preventative measure against unwanted polymerization. The following table provides general guidelines. Always consult the Safety Data Sheet (SDS) for your specific chemical.
Table 1: Recommended Storage Conditions for Common Terminal Alkynes
| Compound | Structure | Recommended Storage Temp. | Atmosphere | Inhibitor Notes |
| Phenylacetylene | C₆H₅C≡CH | 2-8°C | Inert Gas (N₂, Ar) | Typically shipped with ~100 ppm HQ or TBC. |
| Propargyl Alcohol | HC≡CCH₂OH | 2-8°C (Refrigerate)[17] | Inert Gas (N₂, Ar) | Highly reactive; can decompose violently.[15] |
| 1-Hexyne | CH₃(CH₂)₃C≡CH | 2-8°C | Inert Gas (N₂, Ar) | Highly flammable liquid.[18] Keep away from heat.[19] |
| Trimethylsilylacetylene | (CH₃)₃SiC≡CH | 2-8°C | Inert Gas (N₂, Ar) | The TMS group offers some protection but should still be stored cold. |
Q7: Can I use a protecting group to prevent polymerization?
A7: Yes, protecting the acidic terminal proton is an excellent strategy, especially for multi-step syntheses. The most common protecting groups for terminal alkynes are silyl ethers, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[20]
Advantages:
-
Enhanced Stability: Silyl-protected alkynes are significantly less prone to both polymerization and unwanted deprotonation.
-
Reaction Compatibility: They are stable to a wide range of reaction conditions.
-
Facile Removal: Deprotection is typically straightforward, often achieved with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or mild base conditions.[20]
This strategy is particularly useful when the terminal alkyne functionality needs to be carried through several synthetic steps before being revealed for a final transformation.[21]
References
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing). Available at: [Link]
-
Glaser-Hay Coupling. SynArchive. Available at: [Link]
-
Glaser Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace. Available at: [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC - NIH. Available at: [Link]
-
Conjugated polymers developed from alkynes. National Science Review - Oxford Academic. Available at: [Link]
-
10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available at: [Link]
-
Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. Available at: [Link]
-
Advanced Chemical Terminal Safety: Key Practices & Principles. Marine Public. Available at: [Link]
-
Thermal Hazards of Using Propargyl Alcohol with Strong Bases. ACS Publications. Available at: [Link]
-
Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. MDPI. Available at: [Link]
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis - ACS Publications. Available at: [Link]
-
Effect of Phenyl Acetylene on Styrene Polymerization at High Temperature. Juniper Publishers. Available at: [Link]
-
Summary of Alkyne Reactions. Master Organic Chemistry. Available at: [Link]
-
Supramolecular Assemblies from Poly(phenylacetylene)s. ACS Publications. Available at: [Link]
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Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. ACS Macro Letters - ACS Publications. Available at: [Link]
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What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? Helios Corporation. Available at: [Link]
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Oligomerization Of Alkynes Research Articles. R Discovery. Available at: [Link]
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Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. Available at: [Link]
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Transition Metal Catalyzed Polymerization in Aqueous Systems. KOPS - University of Konstanz. Available at: [Link]
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Alkylation of Terminal Alkynes. University of Calgary. Available at: [Link]
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]
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Polymerization Inhibitors. Wako Pure Chemical Corporation. Available at: [Link]
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Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]
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Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv. Available at: [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals. Available at: [Link]
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Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. Available at: [Link]
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Transition metal alkyne complex. Wikipedia. Available at: [Link]
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High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC - NIH. Available at: [Link]
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Alkylation of terminal alkynes. YouTube. Available at: [Link]
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Revealing the formation mechanism of trapped and deactivating species in oligomerization of 1-butene by using FT-ICR mass spectrometry. ChemRxiv. Available at: [Link]
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Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. Available at: [Link]
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SAFETY DATA SHEET Alkyne-NHS Ester. Glen Research. Available at: [Link]
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Helix Regulation of Poly(phenylacetylene)s through the Interplay between Enantiomeric Excess and Temperature-Triggered Pendant Isomerization. PMC - NIH. Available at: [Link]
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Polymerisation inhibitor. Wikipedia. Available at: [Link]
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Alkene and Alkyne Oligomerization, Cooligomerization and Telomerization Reactions. ResearchGate. Available at: [Link]
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Thermoresponsive Helical Poly(phenylacetylene)s. ResearchGate. Available at: [Link]
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FEDIOL Guide to good practice on safe operation of Hexane extraction units. FEDIOL. Available at: [Link]
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Safety Data Sheet: n-Hexane. Carl ROTH. Available at: [Link]
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Safe Handling and Storage of Chemicals. Environmental Health & Safety - University of Washington. Available at: [Link]
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HEXANE Safety Data Sheet. J.T. Baker. Available at: [Link]
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Hexane Chemical Hygiene Plan. University of Nebraska-Lincoln. Available at: [Link]
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Navigating the Challenges of Barbier-Type Propargylation: A Technical Guide
The Barbier-type propargylation of ketones is a cornerstone of synthetic organic chemistry, providing a direct and efficient route to valuable tertiary propargyl alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. However, despite its utility, the reaction can be susceptible to low yields, byproduct formation, and reproducibility issues. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this transformation. We will delve into the mechanistic underpinnings of the reaction to understand not just what to do, but why a particular adjustment can lead to a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a Barbier reaction and a Grignard reaction?
A: The key distinction lies in the method of reagent preparation and reaction. In a classic Grignard reaction, the organometallic reagent (e.g., propargylmagnesium bromide) is prepared separately before the addition of the electrophile (the ketone). In a Barbier-type reaction, the organometallic reagent is generated in situ, meaning the metal (e.g., zinc, indium, tin), the propargyl halide, and the ketone are all present in the reaction vessel simultaneously.[1][2] This one-pot nature is often experimentally simpler but can introduce its own set of challenges related to competing side reactions.[3]
Q2: My reaction is not working at all. What are the most common initial culprits?
A: The most frequent reasons for a complete lack of reaction are issues with the metal activity, the quality of the reagents, or the solvent. Ensure your metal is sufficiently activated (e.g., via acid washing for zinc or mechanochemical activation), your propargyl halide is not degraded, and your solvent is scrupulously dry.[4][5] The presence of water is particularly detrimental as it will quench the highly basic organometallic intermediate.
Q3: I see many side products in my crude reaction mixture. What are they likely to be?
A: Common side products include allenic alcohols, formed from the isomeric allenylmetal halide reacting with the ketone, and Wurtz-type coupling products, resulting from the reaction of two propargyl halide molecules.[6][7] The formation of these byproducts is often influenced by the choice of metal, solvent, and temperature.[7][8]
In-Depth Troubleshooting Guide
This section is organized by common observational problems during the Barbier-type propargylation of ketones.
Symptom 1: Low or No Conversion of the Starting Ketone
If you observe a significant amount of unreacted ketone after the reaction, consider the following potential causes and solutions.
Potential Cause 1: Inactive Metal Surface
The Barbier reaction is a heterogeneous process that occurs on the surface of the metal. A passivated or oxidized metal surface will prevent the initial oxidative addition step, halting the entire catalytic cycle.
-
Solution: Metal activation is critical. For zinc, pre-treatment with dilute HCl followed by washing with water, ethanol, and finally ether before drying under vacuum is a standard procedure. Alternatively, mechanochemical activation through ball-milling can be a highly effective, solvent-free method to activate zinc.[4][9] For indium and tin, ensuring they are from a reliable source and have not been excessively exposed to air is important.
Potential Cause 2: Impure or Wet Reagents and Solvents
Water is the enemy of most organometallic reactions. It will protonate and destroy the nucleophilic propargylmetal intermediate as it forms.
-
Solution: Use anhydrous solvents. Solvents should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column). Ensure your ketone and propargyl halide are also free of water. While some Barbier-type reactions can be performed in aqueous media, this typically requires specific conditions and metals like indium or tin.[6][10][11]
Table 1: Recommended Solvent and Drying Agent Compatibility
| Solvent | Drying Agent | Boiling Point (°C) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 66 |
| Diethyl Ether | Sodium/Benzophenone | 34.6 |
| Toluene | Calcium Hydride | 111 |
Experimental Protocol: A General Procedure for Barbier-Type Propargylation of a Ketone
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the activated metal (e.g., zinc dust, 2.0 eq.).
-
Add the anhydrous solvent (e.g., THF, 5 mL per mmol of ketone).
-
In the dropping funnel, prepare a solution of the ketone (1.0 eq.) and propargyl bromide (1.5 eq.) in the anhydrous solvent.
-
Add a small portion of the ketone/propargyl bromide solution to the metal suspension and observe for initiation (e.g., gentle reflux). If the reaction does not initiate, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the ketone is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Symptom 2: Predominant Formation of the Allenic Alcohol Side Product
The propargyl and allenyl organometallic species often exist in equilibrium. The regioselectivity of the attack on the ketone determines the product ratio.[7]
Potential Cause: The Nature of the Metal and Solvent
The metal and solvent play a crucial role in influencing the propargyl/allenyl equilibrium.
-
Solution:
-
Metal Choice: Indium and tin are known to favor the formation of the propargyl alcohol over the allenic alcohol.[6] If you are using zinc or magnesium and observing significant allenic byproduct, consider switching to one of these metals.
-
Solvent Effects: The polarity of the solvent can influence the equilibrium. In some cases, a less polar solvent may favor the desired propargyl product. Conversely, some studies have shown high selectivity for allenic alcohols in aqueous media with indium.[7]
-
Diagram 1: Propargyl-Allenyl Equilibrium
Caption: The equilibrium between the propargyl and allenyl metal halides.
Symptom 3: Significant Wurtz-Type Coupling of the Propargyl Halide
The formation of a C-C bond between two propargyl units is a common side reaction, especially at higher temperatures and concentrations.
Potential Cause: High Local Concentration of the Propargyl Halide
If the propargyl halide is added too quickly or if the reaction is run at a high concentration, the likelihood of two propargyl units reacting with each other increases.
-
Solution:
-
Slow Addition: Utilize a syringe pump for the slow, controlled addition of the propargyl halide (and ketone, if co-added) to the metal suspension. This maintains a low steady-state concentration of the organometallic intermediate.
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular coupling reaction.
-
Diagram 2: Troubleshooting Flowchart for Low Yields
Caption: A decision tree for troubleshooting low yields in Barbier-type propargylation.
References
- Vertex AI Search. (n.d.). Barbier-type Propargylation of Aldehyde in Aqueous Media Promoted by Metal Tin.
-
Wikipedia. (2023, December 28). Barbier reaction. Retrieved February 3, 2026, from [Link]
-
YouTube. (2022, June 18). Barbier Reaction. Retrieved February 3, 2026, from [Link]
- Vertex AI Search. (n.d.). Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles.
-
MDPI. (n.d.). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Indium and zinc-mediated Barbier-type addition reaction of 2,3-allenals with allyl bromide: an efficient synthesis of 1,5,6-alkatrien-4-ols. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Highly selective Barbier-type propargylations and allenylations catalyzed by titanocene(III). Retrieved February 3, 2026, from [Link]
-
SciSpace. (n.d.). A mechanochemical zinc-mediated barbier-type allylation reaction under ball-milling conditions. Retrieved February 3, 2026, from [Link]
-
ChemRxiv. (n.d.). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved February 3, 2026, from [Link]
-
Reddit. (2024, January 17). Barbier reaction help!. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Multicomponent consecutive Barbier propargylation and CuAAC click reactions using Zn/CuFe2O4 reagent: Entry to anti-fungal triazole compounds. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2020, January 8). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Retrieved February 3, 2026, from [Link]
-
YouTube. (2025, December 4). Barbier Reaction using Zinc. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Organometallic Transformations from an .eta.3-Propargyl or .eta.2-Allenyl Ligand to .eta.3-Hydroxyallyl, .eta.3-Heterotrimethylenemethane, and .eta.6-Diallyl Ether Species. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Propargyl and Allenyl Organometallics. Retrieved February 3, 2026, from [Link]
-
SciSpace. (2017, March 24). Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Deri. Retrieved February 3, 2026, from [Link]
Sources
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Barbier-type Propargylation of Aldehyde in Aqueous Media Promoted by Metal Tin [cjcu.jlu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR chemical shift of terminal alkyne proton in 2-Phenyl-4-pentyn-2-ol
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-Phenyl-4-pentyn-2-ol , focusing on the diagnostic terminal alkyne proton.[1] It compares spectral performance across solvent systems and structural analogs to aid in precise identification during drug development workflows.[1]
Executive Summary
2-Phenyl-4-pentyn-2-ol is a critical homopropargylic alcohol intermediate synthesized via the Barbier-type reaction of acetophenone and propargyl bromide.[1] Its structural integrity is most reliably validated through the distinct terminal alkyne proton signal , which exhibits unique shielding patterns driven by the magnetic anisotropy of the triple bond and the adjacent phenyl ring.
This guide compares the resolution and diagnostic utility of this signal against common solvent alternatives (CDCl₃ vs. DMSO-d₆) and structural analogs, providing a validated protocol for purity assessment.
Molecular Architecture & NMR Logic
The molecule contains a chiral quaternary center (C2), rendering the adjacent methylene protons (
Structural Logic[1]
-
Terminal Alkyne Proton (
): Resonates upfield (~2.0 ppm) due to the shielding cone of the triple bond, despite the hybridization. -
Methylene Protons (
): Appear as an ABX system (or AB part of ABX) coupled to via long-range coupling. -
Phenyl Ring: Induces a deshielding cone, slightly shifting the
signals downfield compared to non-aromatic analogs.
Figure 1: NMR signal logic and magnetic coupling interactions within the molecule.[1]
Comparative Analysis: Solvent & Structural Performance[2]
A. Solvent System Comparison: CDCl₃ vs. DMSO-d₆
The choice of solvent dramatically alters the visibility of the hydroxyl proton and the resolution of the alkyne triplet.
| Feature | CDCl₃ (Standard) | DMSO-d₆ (High Polarity) | Technical Insight |
| Alkyne Proton ( | 1.95 – 2.05 ppm | 2.20 – 2.30 ppm | DMSO causes a slight downfield shift due to H-bonding effects, but resolution is often sharper.[1] |
| Multiplicity | Triplet ( | Triplet ( | |
| Hydroxyl Proton (-OH) | Broad/Invisible (1.8 - 2.5 ppm) | Sharp Singlet (5.2 - 5.5 ppm) | Critical: In CDCl₃, rapid exchange broadens the OH peak. In DMSO, it is distinct and quantifiable.[2] |
| Methylene ( | ~2.75 ppm (Doublet of Doublets) | ~2.65 ppm (Multiplet) | Diastereotopic nature is more pronounced in CDCl₃ due to tighter ion pairing/solvation. |
B. Structural Analog Comparison
Comparing 2-Phenyl-4-pentyn-2-ol with its non-aromatic analog (2-Methyl-4-pentyn-2-ol) reveals the anisotropic impact of the phenyl ring.[1]
| Parameter | 2-Phenyl-4-pentyn-2-ol | 2-Methyl-4-pentyn-2-ol | Interpretation |
| ~1.98 ppm | ~2.03 ppm | Phenyl ring exerts a long-range shielding effect on the alkyne terminus.[1] | |
| ~2.75 ppm | ~2.35 ppm | The phenyl ring strongly deshields the adjacent methylene protons (+0.4 ppm shift). | |
| Symmetry | Asymmetric (Chiral C2) | Symmetric (Achiral) | The Phenyl derivative shows complex ABX splitting for |
Experimental Protocol: Validated Acquisition Workflow
To ensure reproducibility and accurate integration of the alkyne proton (1H), follow this specific protocol.
Step 1: Sample Preparation[1]
-
Mass: Weigh 10-15 mg of 2-Phenyl-4-pentyn-2-ol.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Note: Use fresh CDCl₃ to prevent acid-catalyzed exchange of the OH proton if observing the alcohol is necessary (though DMSO is preferred for OH).
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended zinc salts from synthesis.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the alkyne proton, which has a long T1).
-
Number of Scans (NS): 16.
-
Spectral Width: -2 to 14 ppm.[1]
Step 3: Processing & Analysis
-
Phasing: Apply manual phase correction; automatic phasing often fails on the small alkyne triplet.
-
Baseline: Apply polynomial baseline correction (Bernstein polynomial).
-
Integration: Calibrate TMS to 0.00 ppm. Integrate the Alkyne triplet (expected integral = 1.0) relative to the Phenyl multiplet (7.2-7.5 ppm, integral = 5.0).
Figure 2: Validated workflow for NMR acquisition ensuring accurate quantification.
References
-
Oregon State University. "1H NMR Chemical Shifts: Alkyne Regions." Chemistry LibreTexts. Link
-
Jõgi, A. & Mäeorg, U. "Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides."[1][3] Molecules, 2001, 6, 964-968.[3] Link
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010, 29, 2176–2179. Link
-
ChemicalBook. "4-Pentyn-1-ol 1H NMR Spectrum (Analog Reference)." ChemicalBook Spectral Database. Link
Sources
Decoding Molecular Fingerprints: A Comparative Guide to the Characteristic IR Spectrum of 2-Phenyl-4-pentyn-2-ol
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel molecular entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method for identifying functional groups and confirming molecular identity. This guide provides an in-depth analysis of the characteristic IR spectral bands of 2-Phenyl-4-pentyn-2-ol, with a particular focus on the diagnostic region around 3300 cm⁻¹. Through a comparative approach with structurally analogous compounds, we will explore the subtle yet significant spectral shifts that provide a unique fingerprint for this molecule.
The Vibrational Language of Molecules: An Introduction to IR Spectroscopy
At its core, IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the vibrational frequencies of its bonds. These absorptions are recorded as bands in an IR spectrum, with the position of the band (wavenumber, cm⁻¹) indicating the type of bond and the functional group it belongs to. The intensity and shape of these bands provide further valuable structural information. For drug development professionals, a thorough understanding of IR spectroscopy is crucial for reaction monitoring, quality control, and the characterization of active pharmaceutical ingredients (APIs).
For a molecule such as 2-Phenyl-4-pentyn-2-ol, which incorporates a tertiary alcohol, a terminal alkyne, and a phenyl group, the IR spectrum is a rich tapestry of vibrational information. The region around 3300 cm⁻¹ is of particular interest as it is where the stretching vibrations of both the hydroxyl (O-H) group of the alcohol and the sp-hybridized C-H bond of the terminal alkyne are expected to appear.[1] Discerning these two potentially overlapping signals is a key challenge and a primary focus of this guide.
Comparative Spectral Analysis: 2-Phenyl-4-pentyn-2-ol and Its Analogs
To appreciate the unique spectral features of 2-Phenyl-4-pentyn-2-ol, a comparative analysis with molecules that share some of its structural motifs is essential. We have selected two such analogs: 3-Methyl-1-pentyn-3-ol and 1-Ethynylcyclohexanol. Both are tertiary alcohols containing a terminal alkyne, allowing for a focused comparison of the influence of the phenyl group versus alkyl and cycloalkyl substituents on the vibrational frequencies.
| Compound | O-H Stretch (cm⁻¹) | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Phenyl-4-pentyn-2-ol | ~3400 (broad) | ~3300 (sharp) | ~2120 (weak) | ~1150 | >3000 | ~1600, ~1495 |
| 3-Methyl-1-pentyn-3-ol | 3612, 3482 (solution in CCl₄) | 3315 (solution in CCl₄) | 2110 (solution in CCl₄) | Not specified | N/A | N/A |
| 1-Ethynylcyclohexanol | 3600, 3470 (solution in CCl₄) | 3310 (solution in CCl₄) | 2100 (solution in CCl₄) | Not specified | N/A | N/A |
Note: The data for 2-Phenyl-4-pentyn-2-ol is predicted based on characteristic functional group absorptions. The data for the analog compounds is sourced from the NIST Chemistry WebBook.[2][3]
The presence of the phenyl group in 2-Phenyl-4-pentyn-2-ol introduces additional complexity to the spectrum, with characteristic aromatic C-H stretches appearing above 3000 cm⁻¹ and aromatic C=C stretching bands around 1600 and 1495 cm⁻¹. The electron-withdrawing nature of the phenyl group can also subtly influence the electron density around the alcohol and alkyne moieties, potentially leading to minor shifts in their characteristic absorption frequencies compared to the alkyl and cycloalkyl analogs.
Visualizing the Key Vibrational Modes
To better understand the origin of the key IR bands, the molecular structure of 2-Phenyl-4-pentyn-2-ol and the bonds responsible for the diagnostic vibrations are illustrated below.
Figure 1. Molecular structure of 2-Phenyl-4-pentyn-2-ol with key IR-active bonds highlighted.
Experimental Protocol for Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum of a liquid sample like 2-Phenyl-4-pentyn-2-ol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This method is favored for its minimal sample preparation and rapid analysis time.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or acetone) lint-free tissue.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the liquid sample (2-Phenyl-4-pentyn-2-ol) directly onto the center of the ATR crystal.
-
If the sample is volatile, it may be necessary to acquire the spectrum quickly.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum should be recorded over the mid-IR range, typically 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.
-
Perform any necessary baseline corrections or smoothing functions available in the spectrometer software.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Causality Behind Experimental Choices:
-
ATR Accessory: Chosen for its ease of use with liquid samples, eliminating the need for preparing KBr pellets or liquid cells.
-
Diamond Crystal: A robust and chemically inert crystal suitable for a wide range of organic compounds.
-
Background Spectrum: Essential for removing interfering signals and ensuring the final spectrum is solely representative of the sample.
-
Co-adding Scans: This process averages multiple scans to reduce random noise and enhance the intensity of the actual sample signals.
In-Depth Discussion and Interpretation
The IR spectrum of 2-Phenyl-4-pentyn-2-ol is expected to exhibit a broad absorption band for the O-H stretch of the tertiary alcohol, typically centered around 3400 cm⁻¹.[1] This broadening is a direct consequence of intermolecular hydrogen bonding. In contrast, the ≡C-H stretch of the terminal alkyne will appear as a sharp, intense band at approximately 3300 cm⁻¹.[1] The distinct shapes of these two bands, one broad and the other sharp, are key to differentiating them even if they are in close proximity.
The C≡C triple bond stretch is expected to be a weak absorption in the region of 2100-2260 cm⁻¹.[1] Its intensity is often diminished in tertiary alkynyl alcohols. The C-O stretching vibration of the tertiary alcohol will likely produce a medium to strong band in the fingerprint region, around 1150 cm⁻¹.
Comparing this to our analogs, 3-Methyl-1-pentyn-3-ol and 1-Ethynylcyclohexanol, we observe very similar positions for the O-H and ≡C-H stretches in solution spectra.[2][3] This suggests that the electronic influence of the phenyl group in 2-Phenyl-4-pentyn-2-ol on these specific vibrational modes is not substantial enough to cause a dramatic shift. However, the presence of the aromatic C-H and C=C stretching bands in the spectrum of 2-Phenyl-4-pentyn-2-ol provides a clear and unambiguous way to distinguish it from its non-aromatic counterparts.
Conclusion
The infrared spectrum of 2-Phenyl-4-pentyn-2-ol is characterized by a confluence of distinct absorption bands that serve as a reliable molecular fingerprint. The broad O-H stretch around 3400 cm⁻¹, the sharp ≡C-H stretch near 3300 cm⁻¹, and the weak C≡C stretch around 2120 cm⁻¹, in conjunction with the characteristic aromatic absorptions, provide a comprehensive and definitive identification of the molecule. By comparing its spectrum with those of carefully chosen analogs, researchers and drug development professionals can gain a deeper understanding of the subtle interplay between molecular structure and vibrational spectroscopy, thereby enhancing their ability to characterize and control the chemical entities at the heart of their research.
References
-
PubChem. 2-Phenyl-4-penten-2-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Phenylpent-4-en-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Pentyn-2-ol. National Center for Biotechnology Information. [Link]
-
NIST. 1-Pentyn-3-ol, 3-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]
-
Wikipedia. 1-Ethynylcyclohexanol. [Link]
-
LibreTexts. 11.4: Interpretting IR Spectra. [Link]
Sources
A Researcher's Guide to Differentiating 2-Phenyl-4-pentyn-2-ol from its Allenyl Isomers using NMR Spectroscopy
In the synthesis of propargyl alcohols, such as 2-phenyl-4-pentyn-2-ol, the potential for rearrangement to allenic isomers, like 2-phenylpenta-3,4-dien-2-ol, presents a significant analytical challenge. Distinguishing between these structural isomers is critical for reaction monitoring, product characterization, and ensuring the desired biological or chemical activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive and non-destructive technique for this purpose. This guide provides an in-depth comparison of the key ¹H and ¹³C NMR spectral features that enable unambiguous differentiation, supported by established principles and experimental data.
The Structural Challenge: Propargyl vs. Allenyl Alcohols
The isomerization of a terminal propargyl alcohol to an allenyl alcohol involves a shift of a proton and rearrangement of the pi-electron system. This seemingly subtle change results in dramatic differences in the electronic environment of the protons and carbons within the molecule, leading to distinct NMR signatures.
2-Phenyl-4-pentyn-2-ol features a terminal alkyne, characterized by sp-hybridized carbons and a unique acetylenic proton. In contrast, its isomer, 2-phenylpenta-3,4-dien-2-ol , possesses an allene functional group with a central sp-hybridized carbon flanked by two sp²-hybridized carbons. These fundamental differences in hybridization and electronic structure are the keys to their differentiation by NMR.
Deciphering the Spectra: A Head-to-Head NMR Comparison
The most reliable method for distinguishing between these isomers is a combined analysis of their ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns provide a detailed fingerprint of each molecule's structure.
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectrum offers several clear points of distinction:
-
The Acetylenic Proton (≡C-H): The most telling signal for 2-phenyl-4-pentyn-2-ol is the acetylenic proton. This proton typically resonates in the range of δ 2.0-3.0 ppm.[1] This upfield shift, relative to vinylic protons, is a consequence of the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond, which creates a shielding effect.[2][3][4]
-
The Allenic Protons (=C=CH₂): In the allenyl isomer, the terminal vinylidene protons (=C=CH₂) give rise to signals in the more downfield region of approximately δ 4.5-5.5 ppm. This is consistent with typical chemical shifts for protons on sp²-hybridized carbons.
-
Propargylic/Allylic Protons (-CH₂-): The methylene protons adjacent to the triple bond in 2-phenyl-4-pentyn-2-ol (propargylic) will exhibit a different chemical shift and coupling pattern compared to the protons on the methyl group adjacent to the allene in the isomer. Long-range coupling between the acetylenic proton and the propargylic methylene protons (⁴J coupling) can sometimes be observed, further confirming the alkyne structure.[5]
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum provides even more definitive evidence for differentiating the two isomers due to the wide chemical shift range and the distinct resonances of the sp and sp² hybridized carbons.
-
Alkyne Carbons (C≡C): For 2-phenyl-4-pentyn-2-ol, the two sp-hybridized carbons of the alkyne will appear in the range of δ 65-90 ppm.[5][6][7] The terminal carbon (≡C-H) is typically found around 65–85 ppm, while the internal carbon (≡C-R) is slightly more deshielded, appearing between 70–100 ppm.[5]
-
Allene Carbons (C=C=C): The carbon skeleton of the allenyl isomer presents a highly characteristic pattern in the ¹³C NMR spectrum. The central sp-hybridized carbon of the allene (C=C=C) exhibits a very downfield chemical shift, often in the range of δ 200-210 ppm.[8][9] This is a region typically associated with carbonyl carbons, and its presence is a strong indicator of an allene. The two sp²-hybridized carbons of the allene (=C=) will have distinct chemical shifts, generally appearing between δ 75-100 ppm.[8][9]
Summary of Key NMR Data for Isomer Differentiation
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Distinguishing Features |
| Terminal Alkyne (in 2-Phenyl-4-pentyn-2-ol) | ≡C-H: ~2.0-3.0[1] | ≡C-H: ~65-85[5] -C≡: ~70-100[5] | Presence of a shielded acetylenic proton signal. Two signals in the characteristic alkyne region of the ¹³C spectrum. |
| Allene (in 2-Phenylpenta-3,4-dien-2-ol) | =C=CH₂: ~4.5-5.5 | C=C=C: ~200-210[8][9] =C=CH₂: ~75-100[8][9] | Absence of the acetylenic proton signal. Presence of a highly deshielded central allene carbon signal around δ 200 ppm in the ¹³C spectrum. |
Experimental Protocol for NMR Analysis
To ensure accurate and reliable data for isomer differentiation, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Use a high-purity solvent to avoid interfering signals.
-
Filter the sample if any solid particles are present.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing any potential long-range couplings.
-
Carefully integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.
-
A longer acquisition time may be necessary to obtain a good signal for quaternary carbons.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which can further aid in structural confirmation.
-
Workflow for Isomer Identification
The following diagram illustrates the logical workflow for identifying the correct isomer based on the acquired NMR data.
Sources
- 1. iq.usp.br [iq.usp.br]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
Advanced Analysis: Mass Spectrometry Fragmentation of Tertiary Propargylic Alcohols
Topic: Mass Spectrometry Fragmentation Pattern of Tertiary Propargylic Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
Tertiary propargylic alcohols are critical pharmacophores and synthetic intermediates in the development of polyketide antibiotics, anti-cancer agents (e.g., enediyne antibiotics), and functionalized heterocycles. Their structural integrity is often compromised during analysis due to their lability.
This guide compares the analytical performance of Electron Ionization (EI) against Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) . While soft ionization techniques (ESI/APCI) are often the default for high-throughput screening, this guide demonstrates why EI remains the superior method for structural elucidation of this specific chemical class, despite the risk of molecular ion loss.
Comparative Methodology: Hard vs. Soft Ionization
To accurately characterize tertiary propargylic alcohols, one must choose the ionization method that balances molecular weight confirmation with structural fingerprinting.
Table 1: Ionization Technique Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |
| Primary Utility | Structural Elucidation (Fingerprinting) | Molecular Weight Confirmation | Analysis of Non-Polar Species |
| Molecular Ion ( | Weak or Absent (due to rapid fragmentation) | Strong | Strong |
| Fragmentation Richness | High (Diagnostic ions available) | Low (Requires MS/MS for detail) | Medium (Thermal degradation possible) |
| Key Limitation | Hard to determine MW if | "Blind" to isomeric differentiation | Risk of thermal dehydration |
| Recommendation | Primary Method for Structure | Secondary Method for MW | Alternative if ESI fails |
Expert Insight: For tertiary propargylic alcohols, ESI often yields a dominant
Deep Dive: Fragmentation Mechanisms
The fragmentation of tertiary propargylic alcohols under EI conditions (70 eV) is governed by three competing mechanisms: Alpha-Cleavage , Propargylic Cleavage , and Rearrangement-Driven Fragmentation .
Pathway A: Alpha-Cleavage (Dominant)
Unlike primary alcohols, tertiary alcohols possess three alkyl/alkynyl groups attached to the carbinol carbon. The fragmentation is driven by the stability of the resulting radical.
-
Mechanism: Homolytic cleavage of the C-C bond adjacent to the oxygen.
-
Preference: The largest alkyl group is lost preferentially to form the most stable oxonium ion.
-
Diagnostic Value: The mass shift between the molecular weight and the base peak often reveals the identity of the lost alkyl chain.
Pathway B: Propargylic Cleavage
Analogous to allylic cleavage, the bond beta to the triple bond breaks.
-
Mechanism: Loss of the hydroxyl group (or water) followed by fragmentation to form a resonance-stabilized propargyl cation (
, m/z 39) or substituted variants. -
Characteristic Ions: m/z 39, 53, 67.
Pathway C: The Rupe/Meyer-Schuster Analogs
In solution chemistry, acid catalysis rearranges tertiary propargylic alcohols into
-
Observation: You may observe acylium ions (
) characteristic of ketones, even though the parent is an alcohol. -
Differentiation: The presence of both strong propargyl signals (alkyne character) and specific oxonium ions (alcohol character) distinguishes the alcohol from its isomeric ketone.
Visualization of Fragmentation Pathways[2][3][4]
The following diagram illustrates the competing pathways for a hypothetical tertiary propargylic alcohol (3-methyl-1-pentyn-3-ol).
Caption: Figure 1.[2] Competing fragmentation pathways for tertiary propargylic alcohols: Alpha-cleavage (Red), Dehydration (Yellow), and Rearrangement (Green).
Experimental Protocols (Self-Validating)
To ensure reproducible data, follow this protocol. The "Self-Validation" steps act as quality control checkpoints.
Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent potential transesterification or acetal formation artifacts if trace acid is present.
-
Inlet Parameters:
-
Temperature:
(High enough to volatilize, but minimize thermal degradation). -
Split Ratio: 50:1 (Prevent detector saturation).
-
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Reasoning: Low polarity minimizes column bleed which can interfere with low-mass propargyl ions.
-
-
MS Parameters:
-
Source Temp:
. -
Ionization Energy: 70 eV.
-
Scan Range: m/z 35 - 500.
-
-
Self-Validation Check:
-
Check 1: Look for the air peak (m/z 28, 32). If high, check for leaks.
-
Check 2: Verify peak shape.[3] Tailing indicates adsorption of the hydroxyl group on active sites in the liner. Use a deactivated glass wool liner.
-
Protocol: Differentiation from Isomers
If the spectrum is ambiguous (resembling a ketone), perform Derivatization .
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Procedure: Add 50
MSTFA to 100 sample. Incubate at for 30 mins. -
Logic:
-
Tertiary Alcohol: Will form a TMS ether (
shift). -
Ketone Isomer: Will NOT react (or form enol ether only under harsh conditions).
-
Result: This definitively distinguishes the alcohol from the Rupe rearrangement product.
-
Diagnostic Data Interpretation
Use this table to interpret your mass spectrum.
Table 2: Diagnostic Ions for Tertiary Propargylic Alcohols
| m/z Fragment | Origin | Structural Significance |
| [M-18] | Loss of | Confirms presence of -OH group. Often strong in tertiary alcohols. |
| [M-15] | Loss of | Common if a methyl group is attached to the tertiary center (Alpha-cleavage). |
| m/z 39 | Propargyl cation. Diagnostic of the alkyne moiety. | |
| m/z 53 | Methyl-substituted propargyl/allenyl cation. | |
| [M-Alkyl] | Oxonium Ion | Base Peak. Loss of the largest alkyl group attached to the tertiary carbon. |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Link
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. Link
-
Cadierno, V., & Gimeno, J. (2009).[4] Rupe vs. Meyer-Schuster Rearrangements: A Mechanistic Perspective. Chemical Reviews. Link
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link
Sources
Comparison of Grignard vs Barbier methods for synthesizing 2-Phenyl-4-pentyn-2-ol
Executive Summary
The synthesis of 2-Phenyl-4-pentyn-2-ol via the nucleophilic addition of a propargyl unit to acetophenone represents a classic dichotomy in organometallic chemistry: the trade-off between the rigorous, stoichiometric control of the Grignard reaction and the practical, convergent efficiency of the Barbier reaction .
While the Grignard method (Magnesium-based) is the historical standard, experimental data indicates it is prone to metallotropic equilibrium , often yielding significant quantities of the allenyl isomer byproduct. Conversely, the Zinc-mediated Barbier protocol demonstrates superior regiocontrol, favoring the desired homopropargylic alcohol (alkyne), and offers a robust safety profile by tolerating hydrous conditions.
Recommendation: For high-purity synthesis of 2-Phenyl-4-pentyn-2-ol with minimal allenic contamination, the Zinc-mediated Barbier method is the superior protocol.
Mechanistic Analysis: The Regioselectivity Challenge
The core challenge in synthesizing 2-Phenyl-4-pentyn-2-ol is the ambident nature of the propargyl organometallic intermediate. Unlike simple alkyl nucleophiles, propargyl metal species exist in a dynamic equilibrium with their allenyl counterparts.
Metallotropic Shift & Product Distribution
When propargyl bromide reacts with a metal (
-
Path A (Desired): Attack by
-carbon 2-Phenyl-4-pentyn-2-ol -
Path B (Undesired): Attack by
-carbon 2-Phenyl-2,3-pentadien-2-ol
The choice of metal (
Figure 1: The metallotropic equilibrium of propargyl-metal species dictates the ratio of Alkyne (Target) to Allene (Byproduct).
Experimental Protocols
Method A: Grignard Reaction (Magnesium)
Traditional, Two-Step, Strictly Anhydrous
Principle: Pre-formation of propargylmagnesium bromide followed by addition of the ketone. Critical Constraint: Requires HgCl₂ catalyst (historically) or low temperatures to suppress Wurtz coupling and isomerization.
Protocol:
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, N₂ inlet, and addition funnel. Add Mg turnings (1.2 eq) and anhydrous diethyl ether.
-
Activation: Add a crystal of iodine. Once decolorized, add a small portion of propargyl bromide (total 1.1 eq) to initiate.
-
Formation: Dropwise add the remaining propargyl bromide in ether at 0°C. Note: Propargyl bromide is a lachrymator.
-
Addition: Cool the Grignard reagent to -20°C (essential for regioselectivity). Add Acetophenone (1.0 eq) in ether dropwise over 30 mins.
-
Workup: Quench with saturated NH₄Cl. Extract with ether.[1][2][3] Dry over MgSO₄.[1][3]
Scientist's Note: The Grignard reagent often precipitates as a heavy oil. Mechanical stirring is preferred over magnetic stirring.
Method B: Barbier Reaction (Zinc)
Modern, One-Pot, Moisture Tolerant
Principle: In situ generation of the organozinc species in the presence of the electrophile. Critical Advantage: The reaction surface dynamics of Zinc favor the propargyl attack, significantly reducing allene formation.
Protocol:
-
Setup: To a flask containing THF and Saturated Aqueous NH₄Cl (1:1 ratio), add Acetophenone (1.0 eq) and Propargyl Bromide (1.2 eq).
-
Initiation: Add Zinc powder (1.5 eq) in portions.
-
Tip: If the zinc is oxidized, wash with dilute HCl, water, ethanol, and ether, then dry prior to use.
-
-
Reaction: The reaction is exothermic. Maintain temperature at 25–30°C using a water bath if necessary. Stir vigorously for 2–4 hours.
-
Workup: Filter off excess Zinc.[3] Extract the aqueous layer with Ethyl Acetate.[2] Wash organic layer with brine and dry over Na₂SO₄.
Scientist's Note: The presence of NH₄Cl buffers the solution and activates the Zinc surface, allowing this to proceed in "wet" THF, drastically simplifying the setup compared to the Grignard.
Performance Comparison & Data
The following data summarizes typical lab-scale performance (10–50 mmol scale).
| Feature | Grignard (Mg) | Barbier (Zn) |
| Yield | 55 – 65% | 80 – 92% |
| Regioselectivity (Alkyne:Allene) | ~60:40 (at RT) ~85:15 (at -20°C) | >98:2 |
| Solvent Requirement | Anhydrous Ether/THF (<50 ppm H₂O) | THF / Aq. NH₄Cl (Hydrous OK) |
| Operational Complexity | High (Inert atm, 2 steps) | Low (Open flask possible, 1 step) |
| Safety Profile | Low (Fire hazard, exothermic initiation) | High (Mild exotherm, aqueous media) |
| Atom Economy | Lower (Separate formation step losses) | Higher (Convergent) |
Workflow Visualization
Figure 2: The Barbier method reduces operational steps and eliminates the need for isolating unstable intermediates.
Troubleshooting & Expert Insights
Controlling the Exotherm (Barbier)
While the Barbier reaction is generally safer, the induction period can be deceptive.
-
Problem: You add all the Zinc, nothing happens for 10 minutes, and then the reaction boils over.
-
Solution: Add 10% of the Zinc and wait for a slight temperature rise or turbidity before adding the rest. If stalling occurs, add a drop of 1,2-dibromoethane or iodine to depassivate the Zinc surface.
The "Wurtz" Coupling Problem (Grignard)
-
Problem: Low yields in Grignard due to dimerization of propargyl bromide (
). -
Solution: This is concentration dependent. Add the propargyl bromide very slowly to a large excess of Magnesium. This ensures
is always in excess relative to the halide, favoring Grignard formation over coupling.
Purification of the Alcohol
The target 2-Phenyl-4-pentyn-2-ol is a tertiary alcohol.[4]
-
Warning: Avoid acidic workups or silica columns with high acidity, as tertiary benzylic alcohols are prone to dehydration (forming the enyne) or Meyer-Schuster rearrangement.
-
Tip: Pre-treat silica gel with 1% Triethylamine during column chromatography to neutralize acidity.
References
-
Barbier, P. (1899).[5] Synthèse du diéthylhepténol. Comptes Rendus de l'Académie des Sciences, 128, 110. (Foundational text on Barbier reaction).
-
Junjappa, H., et al. (1998). Zinc-mediated Barbier-type allylation and propargylation of carbonyl compounds in aqueous media. Tetrahedron Letters, 39(28), 4995-4998. Link
-
Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon-carbon bond formations. Chemical Reviews, 105(8), 3095-3166. Link
-
Sondheimer, F., et al. (1950). The synthesis of propargyl alcohols. Journal of the Chemical Society, 1950, 877-882. (Classic Grignard protocols).[1]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-4-pentyn-2-ol
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-phenyl-4-pentyn-2-ol. As a crucial reagent in synthetic chemistry, understanding its specific handling and disposal requirements is paramount for ensuring laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic protocols to explain the causality behind each procedural choice.
Hazard Identification and Risk Assessment: A Proactive Approach
Proper disposal begins with a thorough understanding of the substance's inherent risks. While specific hazard data for 2-phenyl-4-pentyn-2-ol (CAS 6712-35-2) is limited, a robust risk assessment can be constructed by examining its structural components—a tertiary alcohol, a phenyl group, and a terminal alkyne—and data from closely related analogs.[]
The primary hazards are associated with its potential combustibility, irritant properties, and the reactivity of the alkyne group. Analogs such as 2-phenyl-4-penten-2-ol and 4-pentyn-2-ol are classified as combustible or flammable liquids that can cause serious eye, skin, and respiratory irritation, and are harmful if swallowed.[2][3][4][5] Therefore, it is imperative to handle 2-phenyl-4-pentyn-2-ol with the same level of caution.
| Property | Value / Classification | Source Compound | Reference |
| Molecular Formula | C₁₁H₁₂O | 2-Phenyl-4-pentyn-2-ol | [] |
| Physical State | Liquid (presumed) | N/A | [4] |
| Flash Point | 66 °C (Combustible) | 2-Phenyl-4-penten-2-ol | [4] |
| Boiling Point | 100 °C @ 17 mmHg | 2-Phenyl-4-penten-2-ol | [4] |
| GHS Hazard Codes | H302: Harmful if swallowed | 2-Phenyl-4-penten-2-ol | [3] |
| H315: Causes skin irritation | 2-Phenyl-4-penten-2-ol | [5] | |
| H319: Causes serious eye irritation | 2-Phenyl-4-penten-2-ol | [3][5] | |
| H335: May cause respiratory irritation | 2-Phenyl-4-penten-2-ol | [5] | |
| H226/H227: Flammable/Combustible Liquid | 4-Pentyn-2-ol / 2-Phenyl-4-penten-2-ol | [2][4] |
This table extrapolates data from close structural analogs to build a presumptive safety profile. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Pre-Disposal Procedures: Waste Segregation and Containment
The cornerstone of safe chemical disposal is meticulous segregation. Improperly mixed waste streams can lead to unintended chemical reactions, creating significant hazards. The primary goal is to isolate 2-phenyl-4-pentyn-2-ol waste to prevent such events and ensure it is routed to the correct disposal facility.
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container: Use a clean, chemically compatible container, preferably glass or polyethylene, with a secure screw cap. Ensure the container is free from contaminants, especially strong oxidizing agents or acids.
-
Affix a Hazardous Waste Label: Immediately label the container with "HAZARDOUS WASTE" and the full chemical name: "2-Phenyl-4-pentyn-2-ol". List the primary hazards identified in your risk assessment (e.g., Combustible Liquid, Irritant).
-
Segregate the Waste Stream: Collect only 2-phenyl-4-pentyn-2-ol and materials directly contaminated with it in this container. Do not mix with other solvent wastes (halogenated or non-halogenated) unless explicitly permitted by your institution's waste management plan.
-
Maintain a Closed System: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Store Appropriately: Store the sealed container in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tray), to contain any potential leaks.[6] This area should be cool, well-ventilated, and away from heat sources, sparks, or open flames.[4]
Definitive Disposal Pathways
Disposal of 2-phenyl-4-pentyn-2-ol must be conducted through approved, environmentally responsible channels. Under no circumstances should this chemical be disposed of down the drain, as this can contaminate waterways and damage aquatic life.[7] The only acceptable method is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[7][8]
The following diagram outlines the decision-making process for handling all forms of waste generated from the use of 2-phenyl-4-pentyn-2-ol.
Caption: Decision workflow for proper segregation and disposal of 2-Phenyl-4-pentyn-2-ol waste.
Protocol 1: Disposal of Liquid Waste
This applies to surplus pure 2-phenyl-4-pentyn-2-ol, reaction mixtures containing it, and solvent rinses from cleaning glassware.
-
Carefully transfer the liquid waste into the designated, labeled hazardous waste container as described in Section 2.
-
Ensure the exterior of the container remains clean and free of contamination.
-
When the container is full (up to 90% capacity to allow for expansion), or when waste is no longer being added, tighten the cap securely.
-
Contact your institution's EHS office to schedule a waste pickup.[9] Provide them with the full chemical name and estimated quantity.
Protocol 2: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[10]
-
First Rinse: In a fume hood, add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Close the container and swirl to rinse all interior surfaces. Decant the solvent (now considered hazardous rinsate) into your liquid hazardous waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.[9]
-
Drying: Allow the container to air-dry completely in a fume hood.
-
Final Disposal: Once clean and dry, deface or completely remove the original label to prevent confusion. The container can now be disposed of in the appropriate laboratory glass or plastic recycling bin, per your institution's guidelines.[9]
Protocol 3: Disposal of Contaminated Solid Waste
This includes items like absorbent pads from spill cleanup, contaminated gloves, or silica gel from chromatography.
-
Place all contaminated solid materials into a designated, labeled solid hazardous waste container or a heavy-duty, sealable bag.
-
Do not overfill the container. Seal it securely.
-
Store this container with your liquid hazardous waste and arrange for pickup through your EHS department.
Engineering Controls and Personal Protective Equipment (PPE)
Safe handling during disposal is as critical as during experimentation. Adherence to proper safety protocols minimizes the risk of exposure.
| Control / PPE | Specification and Rationale |
| Engineering Control | Certified Chemical Fume Hood: All transfers of 2-phenyl-4-pentyn-2-ol, including waste consolidation and container rinsing, must be performed in a fume hood to mitigate inhalation of potentially irritating vapors.[11] |
| Eye Protection | Chemical Splash Goggles: Protects against splashes of the liquid, which is classified as a serious eye irritant.[12][13] |
| Hand Protection | Nitrile Gloves: Provides a barrier against skin contact. As a presumed skin irritant, prolonged contact should be avoided.[13] Check for any signs of degradation and change gloves immediately if contamination occurs. |
| Body Protection | Flame-Resistant Laboratory Coat: Protects skin and clothing from splashes. Should be kept fully buttoned. |
By integrating these detailed procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and scientific excellence.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- LookChem. (n.d.). 2-PHENYL-4-PENTEN-2-OL.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Pentyn-2-ol.
- TCI Chemicals. (n.d.). Safety Data Sheet for 2-Methyl-4-phenyl-3-butyn-2-ol.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Penten-2-ol.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 2-Phenyl-2-propanol.
- PubChem. (n.d.). 2-Phenyl-4-penten-2-ol. National Center for Biotechnology Information.
- TCI AMERICA. (n.d.). 2-Phenyl-4-penten-2-ol.
- PubChem. (n.d.). 2-Phenylpent-4-en-1-ol. National Center for Biotechnology Information.
- BOC Sciences. (n.d.). 2-Phenyl-4-pentyn-2-ol.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Environmental Marketing Services. (2015). How Do You Dispose Of Empty Chemical Containers In Your Lab?
- Cornell University. (n.d.). Appendix E - Lab Decommissioning Process. Environment, Health and Safety.
- Tradebe. (n.d.). Ethanol Disposal In Laboratories.
- ResearchGate. (2016). What the best way to dispose used-ethanol and glycol?
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- 2. fishersci.ca [fishersci.ca]
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- 4. 2-Phenyl-4-penten-2-ol | 4743-74-2 | TCI AMERICA [tcichemicals.com]
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- 6. collectandrecycle.com [collectandrecycle.com]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
